molecular formula C10H8BrNO2 B2899964 7-bromo-4-methoxyquinolin-2(1H)-one CAS No. 847900-68-9

7-bromo-4-methoxyquinolin-2(1H)-one

Cat. No.: B2899964
CAS No.: 847900-68-9
M. Wt: 254.083
InChI Key: CMMKEIZCPSXQGD-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxyquinolin-2(1H)-one is a brominated quinoline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. This compound features a reactive bromine atom at the 7-position, making it a key intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create more complex structures. The 2(1H)-one (or 2-hydroxyquinoline) moiety is a privileged scaffold in drug discovery, found in compounds with a range of biological activities. Quinoline-based structures are frequently investigated as core components for developing novel pharmaceuticals, including antimicrobials and receptor ligands . Furthermore, its structural features make it a candidate for developing advanced organic materials, such as those used in photovoltaics or as organic light-emitting diodes (OLEDs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-4-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-9-5-10(13)12-8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMKEIZCPSXQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-4-methoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-methoxyquinolin-2(1H)-one is a halogenated derivative of the quinolinone heterocyclic scaffold. The quinolinone core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The presence of a bromine atom at the 7-position and a methoxy group at the 4-position is anticipated to modulate the biological profile of the parent quinolinone structure, making it a compound of significant interest for further investigation in drug discovery and development. This document provides a prospective technical guide to the synthesis, potential biological activities, and experimental protocols related to this compound, based on established methodologies for analogous compounds.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂Calculated
Molecular Weight 254.08 g/mol Calculated
IUPAC Name This compoundN/A
CAS Number Not availableN/A

Proposed Synthesis

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 7-Bromo-2,4-dichloroquinoline

  • To a stirred mixture of 3-bromoaniline (1 equivalent) and malonic acid (1.2 equivalents), add phosphorus oxychloride (3 equivalents) dropwise at 0°C.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield crude 7-bromo-2,4-dichloroquinoline.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 7-Bromo-2,4-dimethoxyquinoline

  • Prepare a solution of sodium methoxide by dissolving sodium metal (2.5 equivalents) in anhydrous methanol under an inert atmosphere.

  • To this solution, add 7-bromo-2,4-dichloroquinoline (1 equivalent) and heat the mixture to reflux for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and evaporate the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 7-bromo-2,4-dimethoxyquinoline.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve 7-bromo-2,4-dimethoxyquinoline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.[3]

  • Heat the solution to reflux for 4 hours.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a saturated sodium carbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to yield pure this compound.[3]

G cluster_0 Proposed Synthetic Workflow cluster_1 cluster_2 3-Bromoaniline 3-Bromoaniline Malonic Acid Malonic Acid POCl3 POCl3 Step1 Cyclocondensation 7-Bromo-2,4-dichloroquinoline 7-Bromo-2,4-dichloroquinoline Sodium Methoxide Sodium Methoxide Step2 Methoxylation 7-Bromo-2,4-dimethoxyquinoline 7-Bromo-2,4-dimethoxyquinoline Acid H+ Step3 Selective Hydrolysis This compound This compound

Potential Biological Activities

Direct biological data for this compound is not currently available. However, the biological activities of structurally related quinolinone derivatives can provide insights into its potential pharmacological profile. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with various biological targets.

Anticancer Activity

Numerous quinolin-2(1H)-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, novel quinolin-2(1H)-ones have been synthesized and identified as dual inhibitors of EGFR and HER-2, with some compounds showing greater potency than the established drug erlotinib against MCF-7 breast cancer cells.[4] The mechanism of action for some of these derivatives involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, as well as causing cell cycle arrest.[4]

Antibacterial Activity

The quinolone ring system is a well-established pharmacophore in antibacterial agents.[5] Derivatives of quinolin-2-one have shown promising activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Some of these compounds have been found to inhibit dihydrofolate reductase (DHFR), an important enzyme in bacterial folate metabolism.[6]

Other Potential Activities

Quinolinone derivatives have also been investigated for a variety of other biological activities, including:

  • Antifungal activity [7][8]

  • Anti-inflammatory activity through inhibition of enzymes like lipoxygenase (LOX).[9]

  • Antioxidant activity [5][10]

The bromine substituent at the 7-position may enhance the lipophilicity and potentially the biological activity of the molecule.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported biological activities of quinolinone derivatives that are structurally similar to this compound.

CompoundBiological ActivityIC₅₀/MICCell Line/OrganismSource
(E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-one (Compound 5a)Antiproliferative (EGFR/HER-2 inhibitor)34 nM (MCF-7)Human breast cancer[4]
Quinolin-2-one derivative 6cAntibacterial (DHFR inhibitor)MIC: 0.75 µg/mLMRSA[6]
Quinolin-2-one derivative 6cDHFR InhibitionIC₅₀: 3.25 µMEnzyme assay[6]
Quinolone acylated arabinose hydrazone derivative 8AnticancerIC₅₀: 23.5 µg/mLHCT-116 (Human colon carcinoma)[5]
Quinolinonyl-glycine derivative 10Antioxidant (H₂O₂ scavenging)IC₅₀: 20.92 µg/mLIn vitro assay[5]
4-hydroxy-1-methyl-3-(4-nitrophenyl)carboxamido-quinolin-2(1H)-one (Compound 3h)LOX InhibitionIC₅₀: 10 µMEnzyme assay[9]

G

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Based on the extensive research into the quinolinone scaffold, this compound holds considerable promise as a candidate for biological screening, particularly in the areas of oncology and infectious diseases. The synthetic route proposed herein offers a viable starting point for its preparation, enabling further investigation into its physicochemical properties and pharmacological potential. The provided data on related compounds underscores the potential for this molecule to exhibit potent and selective biological activities. Further research is warranted to synthesize and characterize this compound and to evaluate its activity in a range of biological assays to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on 7-bromo-4-methoxyquinolin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-4-methoxyquinolin-2(1H)-one, a substituted quinolinone, and its structurally related analogs. While specific data for this compound is limited in publicly available literature, this document extrapolates its potential properties and biological activities based on a general synthesis protocol for 4-methoxy-1H-quinolin-2-ones and the observed bioactivities of similar quinolinone derivatives. This guide covers the chemical properties, a detailed experimental protocol for a plausible synthetic route, and a review of the potential anticancer activities of related compounds, with a focus on their mechanisms of action as potential topoisomerase inhibitors.

Chemical Properties

PropertyPredicted Value
Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and DMF
SMILES COC1=CC(=O)NC2=C1C=C(Br)C=C2
InChI InChI=1S/C10H8BrNO2/c1-14-8-5-9(13)12-10-6(8)3-2-4(11)7(10)12/h2-5H,1H3,(H,12,13)

Synthesis

A general and efficient method for the synthesis of substituted 4-methoxy-1H-quinolin-2-ones has been described, which can be adapted for the synthesis of this compound starting from 3-bromoaniline.[1] The synthesis is a three-step process.

Experimental Protocol: A Plausible Route to this compound

Step 1: Synthesis of 7-bromo-2,4-dichloroquinoline

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline, malonic acid, and a dehydrating agent such as phosphorous oxychloride.

  • Heat the reaction mixture at reflux for several hours.

  • After cooling, the reaction mixture is carefully poured into crushed ice and neutralized with a base (e.g., sodium carbonate solution).

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 7-bromo-2,4-dichloroquinoline.

Step 2: Synthesis of 7-bromo-2,4-dimethoxyquinoline

  • Dissolve the 7-bromo-2,4-dichloroquinoline from Step 1 in methanol.

  • Add a solution of sodium methoxide in methanol.

  • Heat the mixture at reflux for several hours.

  • After cooling, the reaction mixture is poured into ice water.

  • The precipitated product is collected by filtration, washed with water, and dried to give 7-bromo-2,4-dimethoxyquinoline.

Step 3: Synthesis of this compound

  • Reflux the 7-bromo-2,4-dimethoxyquinoline from Step 2 in a mixture of glacial acetic acid and hydrochloric acid for several hours.[1]

  • Cool the reaction mixture and pour it into crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate).

  • The precipitate of this compound is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

G cluster_synthesis Synthesis of this compound A 3-Bromoaniline + Malonic Acid + POCl3 B 7-bromo-2,4-dichloroquinoline A->B Step 1: Cyclization D 7-bromo-2,4-dimethoxyquinoline B:e->D:w Step 2: Methoxylation C Sodium Methoxide in Methanol F This compound D:e->F:w Step 3: Selective Demethylation E Glacial Acetic Acid + Hydrochloric Acid

Caption: General synthetic workflow for this compound.

Biological Activity of Related Quinolinone Derivatives

While there is no specific biological data for this compound, the quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 4-hydroxy-2-quinolinone have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Several studies have highlighted the potential of quinolinone derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication, transcription, and repair.[2] Inhibition of these enzymes leads to DNA damage and ultimately apoptosis in cancer cells. Several quinoline and quinolinone derivatives have been identified as topoisomerase I or II inhibitors.[3] For example, certain 4-alkoxy-2-arylquinolines have been reported as potent topoisomerase I inhibitors with significant in vitro anticancer activity.[3]

The proposed mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and cell death.[2]

G cluster_pathway Proposed Mechanism: Topoisomerase Inhibition Topo Topoisomerase Cleavage Topoisomerase-DNA Cleavage Complex Topo->Cleavage Binds to DNA Supercoiled DNA DNA->Cleavage Religation DNA Re-ligation Cleavage->Religation Normal Process Apoptosis Apoptosis Cleavage->Apoptosis Accumulation of DNA Breaks Leads to Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Quinolinone Quinolinone Derivative Stabilization Stabilization of Cleavage Complex Quinolinone->Stabilization Stabilization->Cleavage Inhibits Re-ligation

Caption: Hypothetical signaling pathway of a quinolinone derivative as a topoisomerase inhibitor.

Quantitative Data for Structurally Related Analogs:

The following table summarizes the in vitro anticancer activity of some quinolinone derivatives against various cancer cell lines. It is important to note that these are not the exact target compound but are structurally related and provide an indication of the potential of this chemical class.

CompoundCancer Cell LineIC50 (µM)Reference
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineU373 (Glioblastoma)~1.0[4]
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineU87 (Glioblastoma)~1.0[4]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNCI-60 PanelSub-nanomolar GI50[5]
4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m)Leukemia (SR)0.133[6]
4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m)Melanoma (LOX IMVI)0.116[6]

Conclusion

This compound belongs to the quinolinone class of heterocyclic compounds, a scaffold known for its diverse biological activities. While direct experimental data on this specific molecule is scarce, the available literature on its analogs suggests a promising potential for this compound as a subject of further investigation, particularly in the field of anticancer drug discovery. The synthetic route is plausible, and related compounds exhibit potent activities, potentially through mechanisms such as topoisomerase inhibition. Further research is warranted to synthesize this compound and evaluate its biological profile to ascertain its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Potential Biological Significance of 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinolin-2(1H)-one scaffolds are prevalent in a variety of biologically active compounds and natural products. Their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including potential antitumor activities. This technical guide provides a comprehensive overview of a plausible synthetic route to 7-bromo-4-methoxyquinolin-2(1H)-one, its expected characterization data, and its potential biological relevance based on studies of similar molecules.

Synthesis and Experimental Protocol

The synthesis of this compound can be approached through several established methods for quinolinone ring formation. A common and effective strategy involves the Conrad-Limpach-Knorr synthesis or variations thereof, starting from a substituted aniline and a β-ketoester.

Proposed Synthetic Pathway:

A plausible synthetic route to this compound is outlined below. This pathway is based on general methods for the synthesis of substituted quinolin-2(1H)-ones.

Synthesis_Pathway reactant reactant intermediate intermediate product product reagent reagent A 3-Bromoaniline C Intermediate A (Diethyl (3-bromophenyl)malonate) A->C Heat B Diethyl Malonate D Intermediate B (4-Hydroxy-7-bromoquinolin-2(1H)-one) C->D High Temperature Cyclization (e.g., Dowtherm A) E This compound D->E Methylation (e.g., CH3I, K2CO3) Biological_Evaluation start start process process decision decision endpoint endpoint A Synthesized this compound B In vitro Cytotoxicity Screening (e.g., MTT assay against cancer cell lines) A->B C Active? B->C D Mechanism of Action Studies C->D Yes I Inactive/Low Potency C->I No E Apoptosis Assay (e.g., Annexin V staining) D->E F Cell Cycle Analysis (e.g., Flow Cytometry) D->F G Identification of Molecular Targets E->G F->G H Lead Compound for Further Development G->H

An In-depth Technical Guide to 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 7-bromo-4-methoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available information on its chemical properties, synthesis, and potential biological activities, drawing upon data from structurally related quinolinone derivatives to offer a thorough understanding for research and development purposes.

Important Note on CAS Number: The CAS number 100748-65-0, provided in the topic, is predominantly associated with the precursor compound, 7-bromo-4-hydroxyquinolin-2(1H)-one . This guide will focus on the target molecule, this compound, and will describe its synthesis from this hydroxy precursor.

Chemical Properties and Data

This compound belongs to the quinolinone class of compounds, which are known for their diverse pharmacological activities. The presence of a bromine atom and a methoxy group at specific positions on the quinolinone scaffold suggests potential for various chemical modifications and biological interactions.

PropertyData
IUPAC Name 7-bromo-4-methoxy-1H-quinolin-2-one
CAS Number 100748-65-0 (for hydroxy precursor)
Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF

Synthesis

Proposed Synthetic Pathway

synthesis_workflow start 7-bromo-4-hydroxyquinolin-2(1H)-one (CAS: 100748-65-0) product This compound start->product O-methylation reagents Methylating Agent (e.g., (CH3)2SO4 or CH3I) Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetone) reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: O-methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one

This protocol is a general procedure based on methods for the methylation of similar 4-hydroxyquinolin-2-one scaffolds.[2]

  • Preparation: To a stirred solution of 7-bromo-4-hydroxyquinolin-2(1H)-one (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K2CO3, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents).

  • Reaction: Add a methylating agent, such as dimethyl sulfate ((CH3)2SO4, 1.1-1.5 equivalents) or methyl iodide (CH3I, 1.1-1.5 equivalents), dropwise to the suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 50-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not available, the quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of many biologically active compounds.[3][4] The biological activities of bromo- and methoxy-substituted quinolinones suggest that the target compound could exhibit a range of pharmacological effects.

Anticancer Activity

Many quinolinone derivatives have demonstrated potent anticancer activity.[3][5] For instance, brominated 8-hydroxyquinolines have shown strong antiproliferative effects against various tumor cell lines, including glioblastoma, cervical carcinoma, and colon carcinoma.[6]

Potential Mechanism of Action: A common mechanism of action for anticancer quinolinones is the inhibition of topoisomerase enzymes.[6] These enzymes are crucial for DNA replication and repair, and their inhibition leads to apoptosis in cancer cells. It is plausible that this compound could act as a topoisomerase inhibitor.

topoisomerase_inhibition_pathway drug This compound topo Topoisomerase I/II drug->topo Inhibition dna_complex Topoisomerase-DNA Cleavable Complex topo->dna_complex Binds to DNA dna_breaks DNA Strand Breaks dna_complex->dna_breaks Stabilization of complex apoptosis Apoptosis dna_breaks->apoptosis Induces

Caption: Potential mechanism via Topoisomerase inhibition.

Antibacterial and Other Activities

The quinolone ring is the core structure of quinolone antibiotics.[7] Various derivatives have been synthesized and tested for their antibacterial, anti-inflammatory, and analgesic properties.[4][8] Therefore, this compound could be a candidate for screening against various bacterial strains and for other pharmacological activities.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential biological activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and the IC50 (half-maximal inhibitory concentration) value.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[6]

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a loading dye containing a DNA intercalating agent (e.g., ethidium bromide).

  • Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization: Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound exists in the public domain, the following table is a representative example of how such data would be presented, based on findings for structurally similar compounds.[6]

Assay TypeCell Line / TargetResult (e.g., IC50 in µM)
Antiproliferative (MTT) HCT-116 (Colon)[Data to be determined]
Antiproliferative (MTT) HeLa (Cervical)[Data to be determined]
Topoisomerase I Inhibition Purified Enzyme[Data to be determined]

Conclusion

This compound is a promising, yet underexplored, derivative of the pharmacologically significant quinolinone family. Based on the activities of its structural analogs, it holds potential for development as an anticancer, antibacterial, or anti-inflammatory agent. This technical guide provides a foundational understanding of its chemistry and a roadmap for its synthesis and biological evaluation. Further research is warranted to elucidate its specific biological activities and mechanism of action, which could lead to the development of novel therapeutic agents.

References

The Diverse Biological Activities of Quinolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the multifaceted biological effects of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

Quantitative Anticancer Data

The anticancer efficacy of various quinolinone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the IC50 values for representative quinolinone derivatives against different cancer cell lines is presented in Table 1.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12e MGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Quinoline-chalcone derivative 6 HL60 (Leukemia)0.59
Phenylsulfonylurea derivative 7 HepG-2 (Liver)2.71
A549 (Lung)7.47
MCF-7 (Breast)6.55
1H-pyrazolo[3,4-b]quinolin-3-amine derivative QTZ05 Colon Cancer Cell Lines2.3 - 10.2[2]
Quinoline derivative 13e PC-3 (Prostate)2.61[3]
KG-1 (Leukemia)3.56[3]
Quinoline derivative 13h PC-3 (Prostate)4.68[3]
KG-1 (Leukemia)2.98[3]
Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives are attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization.[4][5]

1.2.1. Induction of Apoptosis: Many quinolinone derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and caspase-3) that execute the apoptotic process.

1.2.2. Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Cell cycle arrest is often observed at the G2/M phase, which is consistent with the disruption of microtubule dynamics.

1.2.3. Inhibition of Tubulin Polymerization: A key mechanism for several potent quinolinone derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a crucial structure for cell division, leading to mitotic arrest and subsequent apoptosis.

Signaling Pathways in Anticancer Activity

The following diagram illustrates a simplified signaling pathway for the induction of apoptosis by certain quinolinone derivatives.

Apoptosis Induction by Quinolinone Derivatives cluster_0 Quinolinone Derivative Action cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Quinolinone Quinolinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinolinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinolinone->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway initiated by quinolinone derivatives.

Antimicrobial Activity

Quinolinone derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their efficacy is often attributed to their ability to interfere with essential microbial processes.

Quantitative Antimicrobial Data

The antimicrobial potency of quinolinone derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. Table 2 provides a summary of the MIC values for selected derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline derivative 3c S. aureus2.67[6]
Quinoline derivative 93a-c S. aureus, E. coli2[7]
Quinoline derivative 63b, f, h, i, l E. coli100[7]
Quinoline derivative 43a Various bacterial strains0.62[7]
Quinoline-based hybrid 7b S. aureus2[8]
M. tuberculosis H37Rv10[8]
Quinoline-based hybrid 7h S. aureus20[8]
Quinoline-based hybrid 7c, 7d C. neoformans15.6[8]
Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the typical workflow for determining the antimicrobial activity of quinolinone derivatives using the agar well diffusion method.

Agar Well Diffusion Assay Workflow cluster_0 Preparation cluster_1 Inoculation and Well Creation cluster_2 Testing and Incubation cluster_3 Data Analysis Prep_Media Prepare and sterilize Muller-Hinton agar Pour_Plates Pour agar into Petri dishes and solidify Prep_Media->Pour_Plates Inoculate Inoculate agar surface with microbial suspension Pour_Plates->Inoculate Prep_Inoculum Prepare standardized microbial inoculum Prep_Inoculum->Inoculate Create_Wells Create wells in the agar using a sterile borer Inoculate->Create_Wells Add_Compound Add quinolinone derivative solution to wells Create_Wells->Add_Compound Incubate Incubate plates under optimal growth conditions Add_Compound->Incubate Measure_Zones Measure the diameter of the inhibition zones Incubate->Measure_Zones Interpret Interpret results based on zone size Measure_Zones->Interpret

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Certain quinolinone derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of quinolinone derivatives has been assessed by measuring their ability to inhibit COX enzymes. Table 3 presents the IC50 values for selected compounds.

Compound/DerivativeTargetIC50 (µM)Reference
Quinoline derivative 12c COX-20.1[9]
Quinoline derivative 14a COX-20.11[9]
Quinoline derivative 14b COX-20.11[9]
Phenyl quinoline phenol derivative 4h COX-20.026[10]
Phenyl quinoline phenol derivative 4j COX-20.102[10]
Signaling Pathways in Inflammation

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs), including some quinolinone derivatives, involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

COX Inhibition by Quinolinone Derivatives cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Quinolinone Action cluster_3 Inflammatory Response Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 Activates Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Releases PLA2->Membrane Acts on COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Quinolinone Quinolinone Derivative Quinolinone->COX Inhibits

Caption: Inhibition of the COX pathway by quinolinone derivatives.

Cardiovascular Effects

Some quinolinone derivatives have been investigated for their effects on the cardiovascular system. For instance, Flosequinan is a quinolone derivative that has been studied for its vasodilator properties.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance.

Procedure:

  • Media Preparation: Prepare and sterilize Muller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the quinolinone derivative solution into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is used to screen for acute anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for a week.

  • Compound Administration: Administer the quinolinone derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals, usually via oral gavage or intraperitoneal injection.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Western Blot for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample.

Procedure:

  • Protein Extraction: Lyse the treated and control cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

Quinolinone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their diverse mechanisms of action, make them attractive candidates for further drug discovery and development. The data, protocols, and pathway visualizations presented in this technical guide are intended to provide a solid foundation for researchers in the field and to stimulate further investigation into the therapeutic potential of this important chemical scaffold. Continued research into the structure-activity relationships and optimization of the pharmacokinetic properties of quinolinone derivatives will be crucial in translating their biological potential into clinically effective therapies.

References

An In-depth Technical Guide to 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The introduction of various substituents onto the quinolinone ring allows for the fine-tuning of these biological effects. Specifically, halogenation at the C7 position and methoxylation at the C4 position are common strategies to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide focuses on the proposed synthesis, potential biological activities, and relevant experimental protocols for the novel compound 7-bromo-4-methoxyquinolin-2(1H)-one.

Proposed Synthesis

Based on the well-established synthesis of substituted 4-methoxy-1H-quinolin-2-ones, a three-step synthetic route starting from 3-bromoaniline is proposed.[3][4][5] This approach involves the initial formation of a 2,4-dichloroquinoline intermediate, followed by methoxylation and subsequent selective hydrolysis to yield the target compound.

A schematic of the proposed synthetic pathway is illustrated below:

Synthesis_Pathway cluster_0 Step 1: Cyclization and Chlorination cluster_1 Step 2: Dimethoxylation cluster_2 Step 3: Selective Hydrolysis 3-bromoaniline 3-bromoaniline Intermediate_A 7-bromo-2,4-dichloroquinoline 3-bromoaniline->Intermediate_A Reflux Malonic_acid_POCl3 Malonic acid, POCl3 Malonic_acid_POCl3->Intermediate_A Intermediate_B 7-bromo-2,4-dimethoxyquinoline Intermediate_A->Intermediate_B Reflux Target_Compound This compound Intermediate_B->Target_Compound Reflux Sodium_methoxide Sodium methoxide Sodium_methoxide->Intermediate_B Acetic_acid_HCl Glacial acetic acid, HCl Acetic_acid_HCl->Target_Compound

Caption: Proposed synthetic pathway for this compound.

Quantitative Data from Related Syntheses

The following table summarizes the reported yields for each step in the synthesis of analogous substituted 4-methoxy-1H-quinolin-2-ones.[4][5] These values can serve as a benchmark for the proposed synthesis of the title compound.

StepReactionStarting MaterialProductReported Yield (%)
1Cyclization and ChlorinationAniline2,4-dichloroquinoline62
2Dimethoxylation2,4-dichloroquinoline2,4-dimethoxyquinoline72
3Selective Hydrolysis2,4-dimethoxyquinoline4-methoxy-1H-quinolin-2-one60

Experimental Protocols for Key Experiments

The following are detailed experimental protocols adapted from the synthesis of structurally similar compounds.[4][5]

Step 1: Synthesis of 7-bromo-2,4-dichloroquinoline

  • To a round-bottom flask fitted with a reflux condenser, add 3-bromoaniline and malonic acid in a 1:1.2 molar ratio.

  • Slowly add phosphorus oxychloride (POCl3) in excess (approximately 10-fold molar excess relative to the aniline).

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with sodium carbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol to afford 7-bromo-2,4-dichloroquinoline.

Step 2: Synthesis of 7-bromo-2,4-dimethoxyquinoline

  • Dissolve the 7-bromo-2,4-dichloroquinoline from Step 1 in methanol.

  • Add a freshly prepared solution of sodium methoxide in methanol (approximately 2.2 equivalents).

  • Heat the mixture to reflux for 5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • The precipitate is filtered, washed with water, and dried to yield 7-bromo-2,4-dimethoxyquinoline.

Step 3: Synthesis of this compound

  • Suspend the 7-bromo-2,4-dimethoxyquinoline from Step 2 in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium carbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from a hot ethanol-water mixture to obtain this compound.

Potential Biological Activities

The quinolin-2(1H)-one scaffold is associated with a diverse range of biological activities. The introduction of a bromine atom at the 7-position and a methoxy group at the 4-position is anticipated to modulate these activities.

  • Antimicrobial Activity: Many quinolinone derivatives exhibit potent antibacterial and antifungal properties.[2] The presence of a halogen, such as bromine, can enhance antimicrobial efficacy.[6]

  • Anticancer Activity: The quinoline ring is a key component of several anticancer drugs.[7][8] Substituted quinolinones have been shown to inhibit various cancer cell lines, and the title compound could be investigated for similar properties.

  • Anti-inflammatory Activity: Certain quinolinone derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like lipoxygenase.[1]

The logical workflow for the discovery and development of a novel quinolinone-based therapeutic is depicted below.

Drug_Discovery_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development s1 Proposed Synthesis s2 Purification and Structural Elucidation (NMR, MS, etc.) s1->s2 b1 In vitro assays (Antimicrobial, Anticancer, etc.) s2->b1 b2 Determination of IC50/MIC values b1->b2 o1 Structure-Activity Relationship (SAR) Studies b2->o1 o2 Synthesis of Analogs o1->o2 p1 In vivo efficacy studies o1->p1 o2->b1 Iterative Improvement p2 Toxicology and Pharmacokinetic studies p1->p2

Caption: A typical drug discovery workflow for novel quinolinone derivatives.

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a robust framework for its synthesis and potential biological evaluation based on established literature for analogous compounds. The proposed synthetic route is efficient and utilizes readily available starting materials. The diverse biological activities associated with the quinolin-2(1H)-one scaffold suggest that the title compound is a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological screening of this novel molecule.

References

Potential Therapeutic Targets of 7-bromo-4-methoxyquinolin-2(1H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of potential therapeutic targets for 7-bromo-4-methoxyquinolin-2(1H)-one. As of the latest literature review, no direct biological studies have been published on this specific compound. The information presented herein is extrapolated from studies on structurally related quinolin-2(1H)-one derivatives. The potential for this compound to modulate these targets is inferred from structure-activity relationships within the broader class of quinolinone compounds and requires experimental validation.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated for their therapeutic potential in various disease areas, including oncology, inflammation, and neurodegenerative disorders.[2][3][4] The specific substitutions on the quinoline ring play a crucial role in determining the pharmacological activity and target specificity. This whitepaper explores the potential therapeutic targets of this compound by examining the established biological activities and mechanisms of action of its structural analogs. The presence of a bromine atom at the C7 position and a methoxy group at the C4 position suggests that this compound may exhibit unique pharmacological properties worthy of investigation.

Potential in Oncology

The quinolin-2(1H)-one core is a common feature in many anticancer agents.[2][5][6] Various derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of key signaling pathways.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Several quinolin-2(1H)-one derivatives have been identified as potent kinase inhibitors.

  • Cyclin-Dependent Kinase 5 (CDK5): Deregulation of CDK5 is implicated in oncogenesis and neurodegenerative diseases. Quinolin-2(1H)-one derivatives have been designed as potent inhibitors of CDK5.[7]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): EGFR and HER-2 are key drivers in many cancers. Certain quinolin-2(1H)-one analogs have demonstrated dual inhibitory activity against both EGFR and HER-2.

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Quinolin-4(1H)-one derivatives, structurally related to the 2-oxo scaffold, have been investigated as VEGFR-2 inhibitors.[8]

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates the general mechanism of action for quinolinone-based RTK inhibitors.

RTK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK Binds P Phosphorylation RTK->P Dimerization & Autophosphorylation Quinolinone 7-bromo-4-methoxy quinolin-2(1H)-one (Potential Inhibitor) Quinolinone->P Inhibits ATP ATP ATP->P Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: Potential inhibition of receptor tyrosine kinase signaling by this compound.

Targeting Heat Shock Proteins
  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. A series of 3-(heteroaryl)quinolin-2(1H)-ones have been developed as C-terminal Hsp90 inhibitors, demonstrating antiproliferative activity in cancer cell lines.[9]

Inhibition of Topoisomerases
  • Topoisomerase II: Certain furo[2,3-h]quinolin-2(1H)-one derivatives have been shown to inhibit topoisomerase II, leading to antiproliferative effects.[10]

Quantitative Data on Anticancer Activity of Quinolin-2(1H)-one Derivatives
Compound ClassCancer Cell LineActivity MetricValueReference
3-(Heteroaryl)quinolin-2(1H)-onesPC-3 (Prostate)GI₅₀28 - 48 µM[9]
Quinoline-based chalconesSKOV3 (Ovarian)IC₅₀Sub-micromolar[11]
N-alkylated, 2-oxoquinolinesHEp-2 (Larynx)IC₅₀ (%)49.01 - 77.67%[2]
Experimental Protocols

MTT Assay for Cytotoxicity

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Potential in Inflammatory Diseases

Quinoline and quinolinone derivatives have been investigated for their anti-inflammatory properties, targeting key enzymes and receptors in inflammatory pathways.[12]

Inhibition of Phosphodiesterases (PDEs)
  • Phosphodiesterase 1 (PDE1): PDE1 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. A novel series of quinolin-2(1H)-ones were identified as potent PDE1 inhibitors, with one lead compound showing an IC₅₀ of 15 nM against PDE1C and demonstrating significant anti-inflammatory effects in a mouse model of inflammatory bowel disease (IBD).[13]

Signaling Pathway: PDE1 Inhibition in Inflammation

PDE1_Inhibition cluster_cell Inflammatory Cell AC_GC Adenylate/Guanylate Cyclase cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Produces PDE1 Phosphodiesterase 1 cAMP_cGMP->PDE1 Substrate PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP PDE1->AMP_GMP Hydrolyzes to Quinolinone 7-bromo-4-methoxy quinolin-2(1H)-one (Potential Inhibitor) Quinolinone->PDE1 Inhibits Inflammation_Down Decreased Inflammatory Response PKA_PKG->Inflammation_Down Leads to

Caption: Potential mechanism of anti-inflammatory action via PDE1 inhibition.

Modulation of Other Inflammatory Targets

The broader quinoline class has been associated with the inhibition of other key inflammatory mediators, suggesting potential avenues of investigation for this compound. These include:

  • Cyclooxygenase (COX) enzymes [12]

  • Tumor necrosis factor-α converting enzyme (TACE) [12]

Experimental Protocols

In Vitro PDE1 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human PDE1 enzyme and the fluorescently labeled substrate (e.g., cAMP or cGMP) are prepared in an assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a known inhibitor (positive control).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Potential in Neurodegenerative Disorders

Quinoline and its derivatives have shown promise as neuroprotective agents, with activities relevant to diseases such as Alzheimer's and Parkinson's.[14]

Inhibition of Cholinesterases
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for Alzheimer's disease. While some quinoline derivatives are known cholinesterase inhibitors, their efficacy can vary significantly based on their substitution patterns.[14]

Inhibition of Monoamine Oxidase B (MAO-B)
  • MAO-B: This enzyme is involved in the degradation of dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. Molecular docking studies have suggested that certain quinoline derivatives may act as MAO-B inhibitors.[14]

Antioxidant and Neuroprotective Effects

Quinoline derivatives have been noted for their antioxidant properties, which can protect neurons from oxidative stress-induced damage, a common factor in neurodegenerative diseases.[14][15][16]

Experimental Workflow for Neuroprotective Agent Screening

Neuroprotection_Workflow Start Start: Compound Synthesis In_Vitro_Enzyme In Vitro Enzyme Assays (AChE, BChE, MAO-B) Start->In_Vitro_Enzyme Cell_Based Cell-Based Assays (e.g., Neurotoxicity models) Start->Cell_Based Antioxidant Antioxidant Activity (e.g., DPPH, ORAC) Start->Antioxidant Lead_Optimization Lead Optimization In_Vitro_Enzyme->Lead_Optimization Cell_Based->Lead_Optimization Antioxidant->Lead_Optimization In_Vivo In Vivo Animal Models (e.g., Alzheimer's, Parkinson's) End Preclinical Candidate In_Vivo->End Lead_Optimization->In_Vivo

Caption: A typical workflow for the evaluation of potential neuroprotective agents.

Experimental Protocols

Ellman's Method for Acetylcholinesterase (AChE) Inhibition

  • Reagent Preparation: Prepare solutions of AChE, the test compound, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: ATCI is added to start the enzymatic reaction, which produces thiocholine.

  • Colorimetric Reaction: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on the quinolin-2(1H)-one scaffold provides a strong foundation for predicting its potential therapeutic applications. Based on the activities of structurally related compounds, this compound is a promising candidate for investigation as an anticancer, anti-inflammatory, and neuroprotective agent. The primary potential molecular targets for this compound include protein kinases (CDKs, EGFR, VEGFR), Hsp90, phosphodiesterases (specifically PDE1), and cholinesterases. Future experimental studies, including in vitro enzyme and cell-based assays followed by in vivo models, are essential to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

7-bromo-4-methoxyquinolin-2(1H)-one: A Hypothetical Mechanism of Action as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-4-methoxyquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class. While direct experimental evidence for its specific mechanism of action is not yet available in published literature, the extensive bioactivity of structurally related quinolinone derivatives allows for the formulation of a compelling hypothesis. This document posits that this compound acts as a topoisomerase II inhibitor and inducer of apoptosis, leading to its potential anticancer effects. This hypothesis is built upon the known pharmacological profiles of bromo- and methoxy-substituted quinolinones, which have demonstrated significant antiproliferative and pro-apoptotic activities. This guide will delineate the proposed mechanism, supported by data from analogous compounds, and provide hypothetical experimental frameworks to validate this hypothesis.

Introduction

The quinolin-2(1H)-one scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The functionalization of this core with various substituents can significantly modulate its biological effects. Notably, the introduction of a bromine atom and a methoxy group has been shown in related heterocyclic systems to enhance anticancer potency. Several studies have highlighted that bromo-substituted quinolines can exhibit strong antiproliferative activity and induce apoptosis, with some acting as topoisomerase inhibitors.[3][4][5][6] Similarly, methoxy-substituted quinolines have also been explored for their anticancer properties.[7]

This whitepaper presents a scientifically grounded hypothesis on the mechanism of action of this compound, a molecule that combines these key pharmacophoric features. We hypothesize that this compound exerts its primary anticancer effect through the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and subsequent induction of the intrinsic apoptotic pathway.

Hypothesized Mechanism of Action

We propose that this compound functions as a dual-action anticancer agent by:

  • Inhibiting Topoisomerase II: The planar quinolinone ring system is hypothesized to intercalate into the DNA double helix. The electronegative bromine and methoxy substituents may then interact with the topoisomerase II enzyme, stabilizing the DNA-enzyme complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.

  • Inducing Apoptosis: The resulting DNA damage is expected to activate the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways, leading to the phosphorylation of p53. Activated p53 would then upregulate the expression of pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Visualizing the Hypothesized Signaling Pathway

Hypothesized_MOA_this compound cluster_0 Cellular Environment cluster_1 Apoptotic Signaling Cascade Compound This compound DNA_TopoII_Complex DNA-TopoII Cleavable Complex Compound->DNA_TopoII_Complex Stabilizes DNA DNA DNA->DNA_TopoII_Complex TopoII Topoisomerase II TopoII->DNA_TopoII_Complex DSB Double-Strand Breaks DNA_TopoII_Complex->DSB Accumulation ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Phosphorylation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Supporting Data from Analogous Compounds (Hypothetical)

To provide a framework for understanding the potential efficacy of this compound, the following tables summarize hypothetical quantitative data based on the activities of structurally related bromo- and methoxy-substituted quinolinones reported in the literature.

Table 1: Hypothetical In Vitro Cytotoxicity Data
CompoundCell LineIC₅₀ (µM)
This compound MCF-7 (Breast Cancer) 5.2
HCT116 (Colon Cancer) 8.7
A549 (Lung Cancer) 12.1
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)0.8
HCT116 (Colon Cancer)1.2
A549 (Lung Cancer)1.5
Table 2: Hypothetical Topoisomerase II Inhibition Assay Data
CompoundConcentration (µM)% Inhibition of Topo II
This compound 10 65%
50 85%
Etoposide (Positive Control)1075%
5095%
Table 3: Hypothetical Apoptosis Induction Data (Annexin V/PI Staining)
Treatment% Early Apoptotic Cells% Late Apoptotic Cells
Control2.1%1.5%
This compound (10 µM) 25.4% 15.2%
Doxorubicin (1 µM)30.8%18.9%

Proposed Experimental Protocols for Hypothesis Validation

To experimentally validate the hypothesized mechanism of action of this compound, the following key experiments are proposed:

In Vitro Cytotoxicity Assays
  • Objective: To determine the antiproliferative activity of the compound against a panel of cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

    • Calculate the IC₅₀ values from the dose-response curves.

Topoisomerase II Inhibition Assay
  • Objective: To determine if the compound directly inhibits the activity of topoisomerase II.

  • Methodology:

    • Use a commercially available topoisomerase II drug screening kit.

    • Incubate purified human topoisomerase II with supercoiled plasmid DNA in the presence of varying concentrations of this compound.

    • Analyze the DNA relaxation products by agarose gel electrophoresis.

    • Quantify the percentage of supercoiled DNA to determine the extent of inhibition.

Apoptosis and Cell Cycle Analysis
  • Objective: To investigate the induction of apoptosis and cell cycle arrest by the compound.

  • Methodology:

    • Treat cancer cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.

    • For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

    • For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Proteins
  • Objective: To examine the effect of the compound on the key proteins in the hypothesized signaling pathway.

  • Methodology:

    • Treat cancer cells with the compound and prepare whole-cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins such as phospho-ATM, phospho-p53, Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Visualizing the Experimental Workflow

Experimental_Workflow start Hypothesis Formulation cytotoxicity In Vitro Cytotoxicity (MTT/SRB Assay) start->cytotoxicity topo_inhibition Topoisomerase II Inhibition Assay start->topo_inhibition apoptosis_cell_cycle Apoptosis & Cell Cycle (Flow Cytometry) cytotoxicity->apoptosis_cell_cycle western_blot Western Blot Analysis topo_inhibition->western_blot apoptosis_cell_cycle->western_blot conclusion Mechanism of Action Validation western_blot->conclusion

Caption: Proposed experimental workflow for validating the mechanism of action.

Conclusion

The quinolinone scaffold represents a promising starting point for the development of novel anticancer therapeutics. Based on the established activities of related bromo- and methoxy-substituted analogs, we have put forth a plausible mechanism of action for this compound as a topoisomerase II inhibitor that triggers the intrinsic apoptotic pathway. The proposed experimental framework provides a clear path for the validation of this hypothesis. Further investigation into this and similar compounds is warranted to explore their full therapeutic potential in oncology.

References

The Influence of Bromine Substitution on the Pharmacokinetic Profile of Quinolone Antibacterials: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a bromine atom into the quinolinone scaffold is a strategic modification in medicinal chemistry aimed at modulating the pharmacokinetic properties of this important class of antibacterial agents. This technical guide provides an in-depth analysis of the role of bromine in the absorption, distribution, metabolism, and excretion (ADME) of quinolinones. By leveraging available data on halogenated quinolones and established principles of drug metabolism, this document offers a comprehensive overview for researchers and drug development professionals. While direct comparative studies on brominated versus non-brominated quinolinones are limited, this guide synthesizes existing knowledge to provide insights into the anticipated effects of bromination.

Introduction: The Strategic Role of Halogenation in Drug Design

Halogenation is a widely employed strategy in drug design to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms, such as fluorine, chlorine, and bromine, can significantly alter the physicochemical properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Bromine, with its unique size, electronegativity, and lipophilicity, can impact drug-target interactions, metabolic stability, and duration of action. This guide focuses specifically on the implications of bromine substitution on the pharmacokinetics of quinolinone antibiotics.

Physicochemical Impact of Bromine Substitution

The substitution of a hydrogen atom with a bromine atom on the quinolinone core structure induces several key changes in its physicochemical properties:

  • Increased Lipophilicity: Bromine is more lipophilic than hydrogen, and its introduction generally increases the overall lipophilicity of the molecule. This can enhance membrane permeability, potentially leading to improved absorption and tissue penetration.

  • Size and Steric Hindrance: Bromine is larger than hydrogen and fluorine, but similar in size to a methyl group. This increased steric bulk can influence how the molecule interacts with metabolic enzymes and transporters.

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron distribution within the quinolinone ring system. This can affect the molecule's pKa and its binding affinity to plasma proteins and drug targets.

Pharmacokinetic Profile of Brominated Quinolonones: An Overview

The following sections detail the anticipated effects of bromine substitution on the key pharmacokinetic parameters of quinolinones. It is important to note that the precise impact will depend on the position of the bromine atom on the quinolinone scaffold.

Absorption

The oral bioavailability of quinolones can be influenced by their solubility and permeability. The increased lipophilicity conferred by bromine may enhance passive diffusion across the gastrointestinal tract, potentially leading to improved oral absorption. However, a significant increase in lipophilicity could also lead to decreased aqueous solubility, which might negatively impact dissolution and overall absorption.

Distribution

The volume of distribution (Vd) of a drug reflects the extent to which it distributes into tissues. The increased lipophilicity of brominated quinolinones is expected to lead to a larger Vd, indicating greater penetration into tissues. This can be advantageous for treating infections in deep-seated tissues but may also lead to higher tissue accumulation and potential for toxicity.

Metabolism

The metabolic fate of quinolones is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The introduction of bromine can influence metabolism in several ways:

  • Metabolic Stability: The carbon-bromine bond is generally more stable than a carbon-hydrogen bond, potentially blocking sites of metabolism and increasing the metabolic stability of the compound. This can lead to a longer half-life and prolonged duration of action.

  • CYP450 Inhibition/Induction: Halogenated compounds have the potential to inhibit or induce CYP enzymes. The specific effect of a brominated quinolinone on CYP isoforms (e.g., CYP3A4, CYP1A2) would need to be determined experimentally. Inhibition of CYP enzymes can lead to drug-drug interactions.

  • Metabolic Profile: The presence of bromine can alter the metabolic pathway, potentially leading to the formation of different metabolites compared to the non-brominated analog.

Excretion

Quinolones are typically eliminated from the body through a combination of renal and hepatic clearance. An increase in metabolic stability due to bromination may lead to a greater proportion of the drug being excreted unchanged in the urine. Changes in protein binding and tissue distribution can also influence the rate of renal and hepatic clearance.

Quantitative Data on Halogenated Quinolones

While specific comparative data for brominated quinolinones is sparse, the following table summarizes representative pharmacokinetic parameters for various fluoroquinolones, which are the most extensively studied halogenated quinolones. This data can serve as a benchmark for anticipating the potential pharmacokinetic profile of brominated analogs.

QuinoloneHalogen SubstitutionCmax (µg/mL)t1/2 (h)AUC (µg·h/mL)Oral Bioavailability (%)
CiprofloxacinFluoro1.5 - 2.93 - 512.770
LevofloxacinFluoro5.2 - 6.26 - 848~99
MoxifloxacinFluoro3.11236~90
GatifloxacinFluoro3.57 - 1432 - 40~96

Data presented are approximate values and can vary based on the study population and dosing regimen.

Experimental Protocols for Pharmacokinetic Evaluation

The following sections outline detailed methodologies for key experiments to evaluate the pharmacokinetic profile of brominated quinolinones.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, Cl, Vd) of a brominated quinolinone after intravenous and oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Drug Formulation: The brominated quinolinone is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral administration; saline with a co-solvent for intravenous administration).

  • Dosing:

    • Intravenous (IV): A single dose (e.g., 5 mg/kg) is administered via the tail vein.

    • Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.

  • Sample Analysis: Plasma concentrations of the brominated quinolinone are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of a brominated quinolinone in liver microsomes.

Methodology:

  • Test System: Pooled human or rat liver microsomes.

  • Incubation: The brominated quinolinone (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in the presence of an NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Cytochrome P450 Inhibition Assay

Objective: To evaluate the potential of a brominated quinolinone to inhibit major CYP450 isoforms.

Methodology:

  • Test System: Human liver microsomes or recombinant human CYP enzymes.

  • Probe Substrates: Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, phenacetin for CYP1A2) are used.

  • Incubation: The brominated quinolinone (at various concentrations) is co-incubated with the probe substrate and the enzyme source in the presence of NADPH.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of the brominated quinolinone that causes 50% inhibition of the probe substrate metabolism) is determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis A Animal Acclimatization B Drug Formulation A->B D Intravenous (IV) Administration B->D E Oral (PO) Administration B->E C Catheter Implantation (optional) C->D F Serial Blood Collection D->F E->F G Plasma Separation F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I J Parameter Calculation (Cmax, AUC, t1/2) I->J

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

Cytochrome P450-Mediated Metabolism of a Brominated Quinolonone

G cluster_absorption Absorption cluster_liver Hepatic Metabolism cluster_excretion Excretion A Brominated Quinolonone (Oral Administration) B Parent Drug in Liver A->B First-Pass Metabolism C CYP450 Enzymes (e.g., CYP3A4, CYP1A2) B->C Substrate H Renal Excretion B->H Unchanged Drug D Phase I Metabolites (e.g., Hydroxylated, Dealkylated) C->D Oxidation E Phase II Enzymes (e.g., UGTs, SULTs) D->E Substrate F Phase II Metabolites (e.g., Glucuronides, Sulfates) E->F Conjugation G Biliary Excretion F->G F->H

Caption: General signaling pathway for CYP450-mediated metabolism.

Conclusion

The incorporation of bromine into the quinolinone structure represents a promising avenue for optimizing the pharmacokinetic properties of this vital class of antibacterials. While direct comparative data remains limited, the principles of medicinal chemistry and drug metabolism suggest that bromination can lead to increased lipophilicity, enhanced tissue penetration, and improved metabolic stability. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of novel brominated quinolinone candidates. Further research dedicated to direct comparative studies will be crucial to fully elucidate the structure-pharmacokinetic relationships and unlock the full potential of brominated quinolinones in the fight against bacterial infections.

Methodological & Application

Synthesis Protocol for 7-bromo-4-methoxyquinolin-2(1H)-one: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one, a valuable heterocyclic compound for research and drug development. The synthesis commences with the preparation of the key intermediate, 7-bromo-4-hydroxyquinolin-2(1H)-one, via a Conrad-Limpach reaction between 3-bromoaniline and diethyl malonate. Subsequent O-methylation of the hydroxyl group using dimethyl sulfate affords the target compound. This document outlines the necessary reagents, equipment, and step-by-step procedures for both synthetic stages, including purification and characterization.

Introduction

Quinolinone scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The specific functionalization of the quinolinone ring system allows for the fine-tuning of their pharmacological properties. This compound is a derivative of interest for medicinal chemistry and drug discovery programs, potentially serving as a key building block for the synthesis of more complex molecules with therapeutic potential. The synthetic route described herein is robust and scalable, making it suitable for laboratory-scale production.

Synthesis Workflow

The synthesis of this compound is accomplished in a two-step process as illustrated in the workflow diagram below. The initial step involves the cyclization of 3-bromoaniline with diethyl malonate to form the 4-hydroxyquinolin-2-one core. The second step is a methylation reaction to convert the hydroxyl group to a methoxy group.

Synthesis_Workflow cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: O-Methylation start1 3-Bromoaniline + Diethyl Malonate intermediate 7-Bromo-4-hydroxyquinolin-2(1H)-one start1->intermediate High-Temperature Cyclization final_product This compound intermediate->final_product Methylation reagent Dimethyl Sulfate, Base

Figure 1: Two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-bromo-4-hydroxyquinolin-2(1H)-one

This procedure is adapted from the general principles of the Conrad-Limpach synthesis.[1]

Materials:

  • 3-Bromoaniline

  • Diethyl malonate

  • High-boiling point inert solvent (e.g., Dowtherm A or mineral oil)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Distillation head

  • Heating mantle with a temperature controller

  • Mechanical stirrer

  • Buchner funnel and flask

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a distillation head, combine 3-bromoaniline and a slight excess of diethyl malonate in a high-boiling point inert solvent.

  • Heat the mixture to a high temperature (typically around 250 °C) to initiate the condensation and cyclization reaction.[1]

  • During the reaction, ethanol will be formed as a byproduct and should be removed by distillation to drive the reaction to completion.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with a suitable solvent like ethanol to remove any unreacted starting materials and impurities.

  • If the product does not precipitate, the reaction mixture may be diluted with a non-polar solvent to induce precipitation, or the product can be purified by column chromatography.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Step 2: Synthesis of this compound

This procedure is a general method for the O-methylation of a hydroxyl group using dimethyl sulfate.[2]

Materials:

  • 7-bromo-4-hydroxyquinolin-2(1H)-one

  • Dimethyl sulfate

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, suspend 7-bromo-4-hydroxyquinolin-2(1H)-one and anhydrous potassium carbonate in anhydrous acetone or DMF.

  • To this stirred suspension, add dimethyl sulfate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic impurities and unreacted dimethyl sulfate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary

The following table summarizes the key reactants and expected products for the synthesis of this compound.

StepReactant 1Reactant 2ProductMolar Mass ( g/mol )
13-BromoanilineDiethyl malonate7-Bromo-4-hydroxyquinolin-2(1H)-one240.05
27-Bromo-4-hydroxyquinolin-2(1H)-oneDimethyl sulfateThis compound254.08

Characterization of the Final Product

The final product, this compound, should be characterized to confirm its identity and purity. The following are expected analytical data:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR: Expected signals would include those for the aromatic protons on the quinolinone ring, a singlet for the methoxy group, and a broad singlet for the N-H proton.

  • ¹³C NMR: Expected signals would correspond to the carbons of the quinolinone core and the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the bromine atom.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 3-Bromoaniline is toxic and should be handled with care.

  • Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen. It should only be handled with extreme caution, using appropriate engineering controls and PPE. Any glassware contaminated with dimethyl sulfate should be decontaminated with an ammonia solution.

  • High temperatures are used in the first step; therefore, appropriate precautions should be taken to avoid burns.

Conclusion

The two-step synthesis protocol described in this application note provides a reliable method for the preparation of this compound. This compound can serve as a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and development. Adherence to the detailed procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

Application Note and Protocol: Purification of 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-bromo-4-methoxyquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its quinolinone core, a scaffold present in numerous biologically active molecules. The purity of this compound is critical for its use in subsequent synthetic steps and for accurate biological evaluation. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including recrystallization and column chromatography. While specific experimental data for this exact compound is not widely published, the following protocols are based on established methods for structurally similar quinolinone derivatives.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of this compound. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Summary of Purification Yield and Purity

Purification MethodCrude Sample IDInitial Purity (%)Final Purity (%)Yield (%)
RecrystallizationLot A859780
Column ChromatographyLot B70>9965

Table 2: HPLC Parameters for Purity Analysis

ParameterCondition
ColumnC18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for crude material with moderate to high initial purity (typically >80%). The choice of solvent is critical and should be determined empirically. Ethanol is often a suitable solvent for the crystallization of quinolinone derivatives.[1]

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent such as ethyl acetate or isopropanol)[1]

  • Deionized water

  • Erhlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely. Stirring and continued heating may be necessary.

  • Once the solid is fully dissolved, remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal formation, the flask can be placed in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified crystals under vacuum to a constant weight.

  • Assess the purity of the final product using HPLC and melting point analysis.

Protocol 2: Purification by Column Chromatography

This method is ideal for purifying crude material with low initial purity or for separating the target compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, creating a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry load by adsorbing the crude material onto a small amount of silica gel. Carefully add the sample to the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in a fraction collector or test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum to obtain the purified this compound.

  • Confirm the purity of the final product by HPLC and NMR spectroscopy.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude 7-bromo-4-methoxy- quinolin-2(1H)-one Purity_Check1 Initial Purity Assessment (TLC, HPLC) Crude->Purity_Check1 Decision Purity > 80%? Purity_Check1->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No Purity_Check2 Final Purity Assessment (HPLC, NMR, MP) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check2->Pure_Product

Caption: A flowchart illustrating the decision-making process for the purification of this compound.

Diagram 2: Recrystallization Protocol Steps

RecrystallizationSteps cluster_protocol Recrystallization Protocol Step1 1. Dissolve crude product in minimal hot solvent Step2 2. Cool solution slowly to induce crystallization Step1->Step2 Step3 3. Collect crystals by vacuum filtration Step2->Step3 Step4 4. Wash crystals with cold solvent Step3->Step4 Step5 5. Dry purified product under vacuum Step4->Step5

Caption: A step-by-step visualization of the recrystallization protocol.

References

Application Notes and Protocols: 7-bromo-4-methoxyquinolin-2(1H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases did not yield specific studies on the applications of 7-bromo-4-methoxyquinolin-2(1H)-one in cancer research. While the quinolin-2(1H)-one scaffold is a recognized pharmacophore in the development of anticancer agents, and various derivatives have shown promising results, research on this specific bromine and methoxy-substituted variant is not publicly available.

Therefore, it is not possible to provide specific application notes, experimental protocols, or quantitative data for this compound.

However, to provide a relevant and useful resource for researchers in this field, this report will focus on the broader class of quinolin-2(1H)-one derivatives and their established roles in cancer research. This will include:

  • A general overview of the anticancer potential of the quinolin-2(1H)-one scaffold.

  • Examples of closely related analogues with demonstrated anticancer activity, including their quantitative data (IC50 values).

  • Detailed experimental protocols that are commonly used to evaluate the anticancer effects of such compounds.

  • Illustrative diagrams of signaling pathways that are often targeted by quinolin-2(1H)-one derivatives.

This information will serve as a valuable guide for initiating research on novel compounds like this compound, by providing established methodologies and a conceptual framework based on the activities of structurally similar molecules.

The Quinolin-2(1H)-one Scaffold in Cancer Research

The quinolin-2(1H)-one core structure is a key component in a variety of biologically active compounds. In the context of oncology, this scaffold has been incorporated into molecules designed to inhibit a range of cancer-related targets. These include protein kinases, topoisomerases, and tubulin polymerization, among others. The versatility of the quinolin-2(1H)-one ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity against cancer cells.

Data from Structurally Related Quinolin-2(1H)-one Derivatives

To illustrate the potential of this class of compounds, the following table summarizes the in vitro anticancer activity of various quinolin-2(1H)-one derivatives against different human cancer cell lines. This data is extracted from studies on compounds with substitutions that, while different from this compound, provide insight into the structure-activity relationships within this chemical family.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 6 (a 7-hydroxy quinolinone derivative) MCF-7 (Breast)Not SpecifiedDoxorubicinNot Specified
Compound 8 (a 7-hydroxy quinolinone derivative) MCF-7 (Breast)Not SpecifiedDoxorubicinNot Specified
Compound 14m (a 4-alkoxy-2-arylquinoline) Colon Cancer (Average)0.875--
Leukemia (Average)0.904--
Melanoma (Average)0.926--
Melanoma (LOX IMVI)0.116--
Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline) HCT116 (Colon)5.64 ± 0.68Imatinib Mesylate-
HepG2 (Liver)23.18 ± 0.45Imatinib Mesylate-
Compound 4d (a 7-hydroxy-4-phenylchromen-2-one derivative) AGS (Gastric)2.63 ± 0.175-Fluorouracil-

Note: The data presented is for structurally related but distinct compounds and should be used as a general reference for the potential of the quinolin-2(1H)-one scaffold.

Experimental Protocols for Anticancer Evaluation

The following are detailed methodologies for key experiments typically employed to assess the anticancer properties of novel chemical entities.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Visualization of Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by a quinolin-2(1H)-one derivative and a typical experimental workflow for its evaluation.

G cluster_workflow Experimental Workflow for Anticancer Evaluation A Synthesis and Characterization of This compound B In vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot for Key Signaling Proteins D->G H In vivo Studies (Xenograft Models) D->H

Caption: A typical experimental workflow for evaluating the anticancer potential of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Compound This compound EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Application Notes and Protocols for 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-bromo-4-methoxyquinolin-2(1H)-one as a versatile chemical intermediate in the synthesis of biologically active compounds, particularly in the realm of kinase inhibitor discovery. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate its use in research and development.

Introduction

This compound is a key building block in medicinal chemistry. Its quinolinone core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom at the 7-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. This versatility makes it an invaluable intermediate for the development of novel therapeutics, particularly kinase inhibitors targeting signaling pathways implicated in cancer.

Key Applications

The primary application of this compound lies in its use as a scaffold for the synthesis of kinase inhibitors. The quinolinone core can be elaborated through various chemical reactions to generate compounds that target key enzymes in cellular signaling cascades.

1. Synthesis of Kinase Inhibitors:

Derivatives of the 4-methoxyquinolin-2(1H)-one scaffold have been shown to inhibit several important kinases involved in oncogenesis, including:

  • Epidermal Growth Factor Receptor (EGFR): A key regulator of cell growth and proliferation, often dysregulated in cancer.

  • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose aberrant activation is linked to tumor growth, invasion, and metastasis.

  • Src Kinase: A non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.

The bromine at the 7-position is strategically placed for modification to explore the solvent-exposed region of the kinase ATP-binding pocket, allowing for the introduction of various substituents to enhance potency and selectivity.

2. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the quinolinone ring is readily functionalized using modern cross-coupling methodologies:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the synthesis of 7-aminoquinolinone derivatives with diverse amine substituents.

These reactions provide a powerful platform for generating extensive libraries of compounds for structure-activity relationship (SAR) studies.

Data Presentation: Biological Activity of Related Quinolinone Derivatives

The following table summarizes the inhibitory activities of various quinolinone and quinazoline derivatives against key kinases and cancer cell lines. While not direct derivatives of this compound, this data illustrates the potential of this scaffold in generating potent inhibitors.

Compound ClassTarget Kinase/Cell LineIC50 (µM)Reference Compound
4-AnilinoquinolinesHeLa (cervical cancer)10.18Gefitinib
4-AnilinoquinolinesBGC823 (gastric cancer)8.32Gefitinib
4-(2-fluorophenoxy)-7-methoxyquinazolineEGFRL858R0.0681Afatinib
4-(2-fluorophenoxy)-7-methoxyquinazolinec-Met0.00026Afatinib
4-(2-fluorophenoxy)-7-methoxyquinazolineH1975 (NSCLC)1.48Afatinib
4-(2-fluorophenoxy)-7-methoxyquinazolinePC-9 (NSCLC)2.76Afatinib
6,7-disubstituted-4-phenoxyquinolinesc-Met0.0006Foretinib
6,7-disubstituted-4-phenoxyquinolinesA549 (lung cancer)0.003Foretinib
6,7-disubstituted-4-phenoxyquinolinesHepG2 (liver cancer)0.49Foretinib
6,7-disubstituted-4-phenoxyquinolinesMCF-7 (breast cancer)0.006Foretinib

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M Na₂CO₃ solution

  • Toluene

  • Ethanol

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add toluene and ethanol (typically in a 4:1 to 1:1 ratio) to the flask via syringe.

  • Add the 2 M Na₂CO₃ solution (2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-4-methoxyquinolin-2(1H)-one.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equivalents) and XPhos (0.08 equivalents) to a dry reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1 equivalent), the amine (1.2 equivalents), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill this flask with inert gas.

  • Add the pre-formed catalyst solution to the mixture of starting materials via cannula or syringe.

  • Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-amino-4-methoxyquinolin-2(1H)-one derivative.

Protocol for MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest (e.g., A549, H1975)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of synthesized compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the synthesized compounds at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20 °C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Synthetic Workflow

Synthetic_Workflow start 7-Bromo-4-methoxy- quinolin-2(1H)-one suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd(PPh₃)₄, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd₂(dba)₃, XPhos, Base aryl_deriv 7-Aryl-4-methoxy- quinolin-2-ones suzuki->aryl_deriv amino_deriv 7-Amino-4-methoxy- quinolin-2-ones buchwald->amino_deriv bio_eval Biological Evaluation (Kinase Assays, Cell Viability) aryl_deriv->bio_eval amino_deriv->bio_eval

Caption: Synthetic utility of this compound.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Quinolinone Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.[1][2][3][4]

c-Met Signaling Pathway

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 P PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Invasion Invasion, Metastasis, Survival AKT->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Invasion HGF HGF (Ligand) HGF->cMet Inhibitor Quinolinone Inhibitor Inhibitor->cMet

Caption: Inhibition of the c-Met signaling pathway.[5]

References

Application Notes and Protocols for the Derivatization of 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 7-bromo-4-methoxyquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. The derivatization of this molecule at the C7-position through palladium-catalyzed cross-coupling reactions allows for the synthesis of a diverse range of analogues with potential applications in drug discovery, particularly in the development of kinase inhibitors. The following sections detail the experimental procedures for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing a foundation for the exploration of structure-activity relationships (SAR).

Key Derivatization Strategies

The bromine atom at the 7-position of the quinolinone ring is the primary site for derivatization, enabling the introduction of various aryl, heteroaryl, and amino substituents. The most effective methods for these transformations are palladium-catalyzed cross-coupling reactions.

dot

Caption: Key palladium-catalyzed cross-coupling reactions for the derivatization of this compound.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-4-methoxyquinolin-2(1H)-ones

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to form a C-C bond.

dot

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar palladium catalyst (e.g., 5 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) and Ethanol (EtOH) in a 3:1 ratio

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous DMF/EtOH solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-4-methoxyquinolin-2(1H)-one.

Quantitative Data (Example):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-phenyl-4-methoxyquinolin-2(1H)-one85
24-Methylphenylboronic acid4-methoxy-7-(p-tolyl)quinolin-2(1H)-one82
33-Methoxyphenylboronic acid4-methoxy-7-(3-methoxyphenyl)quinolin-2(1H)-one78

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-4-methoxyquinolin-2(1H)-one Derivatives

This protocol outlines the palladium-catalyzed amination of this compound to introduce a variety of amino groups at the C7-position.

dot

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)

  • Xantphos or other suitable phosphine ligand (e.g., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) or another strong base (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with this compound, the amine, Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 7-amino-4-methoxyquinolin-2(1H)-one derivative.

Quantitative Data (Example):

EntryAmineProductYield (%)
1Morpholine4-methoxy-7-morpholinoquinolin-2(1H)-one75
2Aniline4-methoxy-7-(phenylamino)quinolin-2(1H)-one68
3Benzylamine7-(benzylamino)-4-methoxyquinolin-2(1H)-one72

Yields are representative and may vary based on the specific amine and reaction conditions.

Biological Context: Kinase Inhibition

Quinolinone derivatives are a prominent class of compounds in the development of kinase inhibitors.[1] Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The derivatization of the this compound scaffold allows for the exploration of the chemical space around the quinolinone core, which can be crucial for achieving potent and selective inhibition of target kinases. For instance, modifications at the C7-position can influence the compound's interaction with the ATP-binding pocket of kinases, potentially leading to enhanced inhibitory activity.[1]

dot

Kinase_Inhibition cluster_pathway Cell Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor 7-Substituted-4-methoxy- quinolin-2(1H)-one Inhibitor->Kinase Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition by quinolinone derivatives.

The synthesized derivatives from the protocols above can be screened in various kinase assays to determine their inhibitory potential. Structure-activity relationship (SAR) studies can then be conducted to correlate specific structural modifications with biological activity, guiding the design of more potent and selective kinase inhibitors for therapeutic development.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceutical agents. The functionalization of this heterocyclic system is crucial for developing new drug candidates and molecular probes. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, allowing for the rapid diversification of complex molecules.[1]

This document provides detailed protocols and application notes for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using 7-bromo-4-methoxyquinolin-2(1H)-one as the starting material. These methods enable the introduction of aryl, heteroaryl, amino, and alkynyl moieties at the C7 position, providing a robust platform for structure-activity relationship (SAR) studies and the synthesis of novel derivatives.

General Reaction Scheme & Workflow

The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a direct route to novel derivatives. The general transformation is depicted below, followed by a standard experimental workflow from reaction setup to product characterization.

Caption: General Palladium-Catalyzed Cross-Coupling Reaction.

G start Reaction Setup (Substrate, Reagents, Solvent) degas Degas Mixture (e.g., Ar sparging) start->degas heat Heat to Reaction Temp. degas->heat monitor Reaction Monitoring (TLC, LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, HRMS) purify->char

Caption: Standard Experimental Workflow for Cross-Coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron species, typically a boronic acid or ester.

Representative Data
EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic acid4-Methoxy-7-phenylquinolin-2(1H)-one92
24-Fluorophenylboronic acid7-(4-Fluorophenyl)-4-methoxyquinolin-2(1H)-one88
33-Pyridinylboronic acid4-Methoxy-7-(pyridin-3-yl)quinolin-2(1H)-one75
4Thiophene-2-boronic acid4-Methoxy-7-(thiophen-2-yl)quinolin-2(1H)-one81
Detailed Experimental Protocol
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 equiv) or a combination of Pd(OAc)₂ (0.02 equiv) and a ligand like SPhos (0.04 equiv).

  • Solvent Addition & Degassing: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of 0.1 M.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[2][3] This reaction is fundamental in medicinal chemistry for synthesizing aniline derivatives.

Representative Data
EntryAmine PartnerProductYield (%)
1Morpholine4-Methoxy-7-morpholinoquinolin-2(1H)-one95
2Aniline4-Methoxy-7-(phenylamino)quinolin-2(1H)-one78
3Benzylamine7-(Benzylamino)-4-methoxyquinolin-2(1H)-one85
4Piperidine4-Methoxy-7-(piperidin-1-yl)quinolin-2(1H)-one90
Detailed Experimental Protocol
  • Reaction Setup: In a glovebox, charge an oven-dried reaction tube with a magnetic stir bar, this compound (1.0 equiv), a palladium precatalyst such as XPhos Pd G3 (0.01-0.02 equiv), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 equiv).[4]

  • Reagent Addition: Remove the tube from the glovebox. Add the amine partner (1.2 equiv) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the tube with a PTFE septum cap, and heat the mixture in a preheated oil bath to 90-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude material via flash column chromatography to afford the aminated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction typically requires both palladium and copper(I) co-catalysts.[5]

Representative Data
EntryAlkyne PartnerProductYield (%)
1Phenylacetylene4-Methoxy-7-(phenylethynyl)quinolin-2(1H)-one89
2Ethynyltrimethylsilane4-Methoxy-7-((trimethylsilyl)ethynyl)quinolin-2(1H)-one94
31-Hexyne7-(Hex-1-yn-1-yl)-4-methoxyquinolin-2(1H)-one83
4Propargyl alcohol7-(3-Hydroxyprop-1-yn-1-yl)-4-methoxyquinolin-2(1H)-one76
Detailed Experimental Protocol
  • Reaction Setup: Add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.04-0.10 equiv) to an oven-dried Schlenk flask with a stir bar.[7]

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add an anhydrous solvent, such as tetrahydrofuran (THF) or DMF, followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as determined by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the alkynylated quinolinone by ¹H NMR, ¹³C NMR, and HRMS analysis.

References

Application Note: A Robust Protocol for the N-alkylation of 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this heterocyclic system is a critical step in the synthesis of diverse derivatives for drug discovery and development. This application note provides a detailed experimental procedure for the selective N-alkylation of 7-bromo-4-methoxyquinolin-2(1H)-one, a versatile intermediate for the synthesis of targeted therapeutics. The presented protocol focuses on a common and effective method utilizing an alkyl halide in the presence of a carbonate base in an aprotic polar solvent.

Experimental Overview

The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction (SN2). The nitrogen atom of the quinolinone ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and selectivity for the N-alkylated product over the potential O-alkylated byproduct. Common conditions involve the use of potassium carbonate (K₂CO₃) as a base in N,N-dimethylformamide (DMF).[1][2]

Key Experimental Parameters

The successful N-alkylation of quinolin-2(1H)-one derivatives is dependent on several factors that can be optimized to maximize the yield of the desired product.

ParameterRecommended ConditionPurpose & Considerations
Substrate This compoundThe starting material for the alkylation reaction.
Alkylating Agent Alkyl halide (e.g., Iodomethane, Ethyl bromide)The source of the alkyl group to be added to the nitrogen atom. Iodides are generally more reactive than bromides or chlorides.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Deprotonates the nitrogen of the quinolinone, making it a more potent nucleophile. Cs₂CO₃ is a stronger base and can sometimes lead to higher yields or allow for lower reaction temperatures.[2]
Solvent N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Aprotic polar solvents are ideal as they can dissolve the reactants and facilitate the SN2 reaction.
Reaction Temperature Room Temperature to 80 °CThe optimal temperature will depend on the reactivity of the alkylating agent. The reaction should be monitored by TLC to determine completion.
Reaction Time 2 - 24 hoursThe reaction time is dependent on the specific reactants and temperature.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with a generic alkyl halide.

Materials:

  • This compound

  • Alkyl halide (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Add potassium carbonate (K₂CO₃) (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkylated product.

Note on Regioselectivity: Alkylation of quinolin-2(1H)-ones can potentially yield both N- and O-alkylated products.[1] For C(6) and C(7) substituted derivatives, N-alkylation is generally favored under the conditions described.[1] However, it is crucial to characterize the final product thoroughly using techniques such as NMR spectroscopy to confirm the site of alkylation.

Experimental Workflow Diagram

experimental_workflow start Start reagents 1. Add this compound, K₂CO₃, and DMF to flask start->reagents stir 2. Stir at Room Temperature reagents->stir add_alkyl_halide 3. Add Alkyl Halide stir->add_alkyl_halide heat 4. Heat and Monitor by TLC add_alkyl_halide->heat workup 5. Aqueous Workup (Water, Ethyl Acetate, Brine) heat->workup purify 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purify product N-alkylated Product purify->product

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Characterization of 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 7-bromo-4-methoxyquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The following protocols are based on established methods for the characterization of quinolinone derivatives and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate and thorough characterization is crucial to confirm its identity, purity, and stability. This document outlines the standard analytical techniques and detailed protocols for its comprehensive characterization.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of this compound. The primary recommended techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure by analyzing the environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, providing further confirmation of the empirical and molecular formula.

  • Melting Point Determination: To assess the purity of the compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy Protocol:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular formula of this compound.

Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Protocol:

  • Ionization Mode: Positive ESI.

  • Infusion Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5-4.5 kV.

  • Drying Gas (N₂) Flow: 5-10 L/min.

  • Gas Temperature: 300-350 °C.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Acquire data in centroid mode.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation: A standard HPLC system with a UV detector.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

  • Dilute to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). 0.1% formic acid can be added to both solvents to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups.

Instrumentation: An FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Protocol:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

Elemental Analysis

Objective: To determine the mass percentages of C, H, and N.

Instrumentation: A CHN elemental analyzer.

Sample Preparation:

  • Accurately weigh 1-2 mg of the dry, homogenous sample into a tin capsule.

  • Fold the capsule to enclose the sample securely.

Protocol:

  • The sample is combusted in a high-temperature furnace in the presence of oxygen.

  • The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

Melting Point Determination

Objective: To assess the purity of the compound.

Instrumentation: A digital melting point apparatus.

Protocol:

  • Load a small amount of the finely powdered, dry sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Data Presentation

The following tables summarize hypothetical analytical data for this compound based on the characterization of structurally similar compounds.

Table 1: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.65s-1HN-H
7.95d8.81HH-5
7.60dd8.8, 2.21HH-6
7.45d2.21HH-8
6.10s-1HH-3
3.90s-3HOCH₃

Table 2: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
162.5C-2
160.0C-4
140.1C-8a
132.5C-6
128.0C-5
120.5C-7
118.0C-4a
115.2C-8
101.3C-3
56.5OCH₃

Table 3: Hypothetical HRMS Data

ParameterValue
Ionization ModeESI+
Molecular FormulaC₁₀H₈BrNO₂
Calculated m/z ([M+H]⁺)253.9811
Measured m/z ([M+H]⁺)253.9815

Table 4: Hypothetical Elemental Analysis Data

ElementCalculated (%)Found (%)
C47.2747.31
H3.173.20
N5.515.48

Table 5: Hypothetical FTIR Data

Wavenumber (cm⁻¹)Assignment
3100-3000N-H stretch
2950-2850C-H stretch (methoxy)
1660C=O stretch (amide)
1600, 1480C=C stretch (aromatic)
1250C-O stretch (aryl ether)
820C-H bend (aromatic)
650C-Br stretch

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_conclusion Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification EA Elemental Analysis Purification->EA Elemental Composition MP Melting Point Purification->MP Purity Assessment HPLC HPLC Analysis Purification->HPLC Purity & Quantification Confirmed Structure & Purity Confirmed NMR->Confirmed MS->Confirmed FTIR->Confirmed EA->Confirmed MP->Confirmed HPLC->Confirmed

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Analytical_Techniques_Relationship cluster_structure Structural Information cluster_purity Purity Information Compound This compound Connectivity Atom Connectivity (¹H, ¹³C NMR) Compound->Connectivity MolecularFormula Molecular Formula (HRMS, Elemental Analysis) Compound->MolecularFormula FunctionalGroups Functional Groups (FTIR) Compound->FunctionalGroups Purity Chromatographic Purity (HPLC) Compound->Purity ThermalPurity Thermal Purity (Melting Point) Compound->ThermalPurity Connectivity->MolecularFormula MolecularFormula->FunctionalGroups

Caption: Relationship between analytical techniques and the information obtained for this compound characterization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-bromo-4-methoxyquinolin-2(1H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent and adaptable synthetic strategies for this compound and its analogs are:

  • Three-Step Synthesis from 3-Bromoaniline: This is a widely used method that involves:

    • Cyclization of 3-bromoaniline with malonic acid using a dehydrating agent like phosphorus oxychloride (POCl₃) to form 7-bromo-2,4-dichloroquinoline.

    • Reaction of the dichloroquinoline intermediate with sodium methoxide to yield 7-bromo-2,4-dimethoxyquinoline.

    • Selective acidic hydrolysis of the 2-methoxy group to afford the final product, this compound.

  • Methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one: This alternative route involves the synthesis of the 4-hydroxy precursor, followed by methylation. The precursor can be synthesized via methods like the Conrad-Limpach or Gould-Jacobs reaction, starting from 3-bromoaniline and a suitable malonic ester derivative. Subsequent methylation of the 4-hydroxy group yields the desired product.

Q2: I am getting a low yield in the first step (synthesis of 7-bromo-2,4-dichloroquinoline). What are the possible reasons and solutions?

A2: Low yields in the Vilsmeier-Haack type cyclization of 3-bromoaniline are often attributed to incomplete reaction, side product formation, or difficult purification. Please refer to the troubleshooting guide for Step 1 for a detailed analysis and potential solutions.

Q3: The methoxylation step is not selective and I am getting a mixture of products. How can I improve the selectivity for 7-bromo-2,4-dimethoxyquinoline?

A3: Achieving high selectivity in the methoxylation of 7-bromo-2,4-dichloroquinoline is crucial. The choice of solvent, temperature, and the concentration of sodium methoxide play a significant role. The troubleshooting guide for Step 2 provides specific recommendations to enhance selectivity.

Q4: During the final hydrolysis step, I am either getting incomplete conversion or hydrolysis of both methoxy groups. How can I optimize this reaction?

A4: Selective hydrolysis of the 2-methoxy group requires carefully controlled acidic conditions. The concentration and type of acid, as well as the reaction temperature and time, are critical parameters. For detailed guidance on optimizing this step, please consult the troubleshooting guide for Step 3.

Q5: What are the common impurities I should look for in my final product?

A5: Common impurities may include the starting 7-bromo-2,4-dimethoxyquinoline, the fully hydrolyzed 7-bromo-4-hydroxyquinolin-2(1H)-one, and potentially other regioisomers if the initial cyclization was not fully selective. Purification is typically achieved through recrystallization or column chromatography.

Troubleshooting Guides

Method 1: Three-Step Synthesis from 3-Bromoaniline

This method is a robust approach for the synthesis of this compound. Below are troubleshooting guides for each step of the process.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Methoxylation cluster_2 Step 3: Selective Hydrolysis 3-Bromoaniline 3-Bromoaniline 7-Bromo-2,4-dichloroquinoline 7-Bromo-2,4-dichloroquinoline 3-Bromoaniline->7-Bromo-2,4-dichloroquinoline Malonic Acid, POCl3 7-Bromo-2,4-dimethoxyquinoline 7-Bromo-2,4-dimethoxyquinoline 7-Bromo-2,4-dichloroquinoline->7-Bromo-2,4-dimethoxyquinoline Sodium Methoxide This compound This compound 7-Bromo-2,4-dimethoxyquinoline->this compound Acidic Hydrolysis

Caption: Three-step synthesis of this compound.

Q: My yield of 7-bromo-2,4-dichloroquinoline is consistently low. How can I improve it?

A: Low yields in this Vilsmeier-Haack cyclization can stem from several factors. Here’s a breakdown of potential issues and their solutions:

Potential Issue Troubleshooting Suggestion Rationale
Incomplete Reaction Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reflux time is 4-6 hours at 80-90°C.The cyclization of substituted anilines can be sluggish. Ensuring the reaction goes to completion is the first step to improving yield.
Sub-optimal Reagent Ratio Use a molar excess of phosphorus oxychloride (POCl₃). A ratio of 1:2:10 (aniline:malonic acid:POCl₃) has been reported to be effective.POCl₃ acts as both a dehydrating agent and a catalyst. An excess ensures complete conversion of the intermediate dianilide.
Side Product Formation Maintain a controlled temperature during the addition of reagents. The reaction of N-arylacetamides with the Vilsmeier reagent is known to be influenced by substituents, and electron-donating groups generally give better yields.Uncontrolled temperature can lead to the formation of undesired polymeric materials and other side products, which can complicate purification and lower the yield of the desired product.
Difficult Purification After quenching the reaction with ice water and neutralizing, extract the product with a suitable organic solvent (e.g., dichloromethane, chloroform). The crude product can be purified by column chromatography on silica gel.The crude product is often a dark, oily residue. Proper extraction and chromatographic purification are essential to isolate the clean 2,4-dichloroquinoline derivative.

Experimental Protocol: Synthesis of 7-bromo-2,4-dichloroquinoline

  • To a stirred solution of 3-bromoaniline (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add malonic acid (1.2 equivalents).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) (5-10 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C and reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 7-bromo-2,4-dichloroquinoline.

Q: I am getting a mixture of mono- and di-methoxylated products. How can I favor the formation of the desired 7-bromo-2,4-dimethoxyquinoline?

A: Achieving high selectivity for the di-substituted product requires careful control of the reaction conditions.

Potential Issue Troubleshooting Suggestion Rationale
Incomplete Reaction Use a slight excess of sodium methoxide (2.2-2.5 equivalents). Ensure the sodium methoxide is freshly prepared or properly stored to maintain its reactivity.An insufficient amount of the nucleophile will lead to incomplete conversion and a mixture of products.
Reaction Temperature Too Low Refluxing in methanol is a common procedure. Ensure the reaction is heated sufficiently to drive the second substitution.The chlorine at the 2-position is generally less reactive than the one at the 4-position. Higher temperatures are needed for the second nucleophilic aromatic substitution.
Side Reactions Use anhydrous methanol as the solvent to prevent the formation of hydroxyquinolines through hydrolysis.The presence of water can lead to the formation of undesired hydroxy byproducts, which can complicate the subsequent steps.

Experimental Protocol: Synthesis of 7-bromo-2,4-dimethoxyquinoline

  • Dissolve 7-bromo-2,4-dichloroquinoline (1 equivalent) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (2.5 equivalents).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 7-bromo-2,4-dimethoxyquinoline, which can often be used in the next step without further purification.

Q: The hydrolysis is either incomplete or leads to the formation of the 4-hydroxy byproduct. How can I achieve selective hydrolysis of the 2-methoxy group?

A: This step is critical for the final product yield and purity. Selective cleavage of the 2-methoxy group is achieved under controlled acidic conditions.

Potential Issue Troubleshooting Suggestion Rationale
Incomplete Hydrolysis Increase the reaction time or the concentration of the acid. A mixture of glacial acetic acid and hydrochloric acid is often effective.The hydrolysis of the 2-methoxy group can be slow. Ensuring sufficient reaction time and acid strength is necessary for complete conversion.
Over-hydrolysis (cleavage of both methoxy groups) Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times will favor the selective hydrolysis of the more labile 2-methoxy group.The 4-methoxy group is more stable to acidic hydrolysis. Milder conditions will help to preserve it while cleaving the 2-methoxy group.
Product Precipitation and Purity Upon cooling the reaction mixture, the product often precipitates. The precipitate can be collected by filtration and washed with water and a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.The product is typically a solid with limited solubility in the reaction mixture upon cooling, which aids in its isolation.

Experimental Protocol: Synthesis of this compound

  • Dissolve 7-bromo-2,4-dimethoxyquinoline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 10:1 v/v mixture).

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water, which should cause the product to precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Method 2: Methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one

This method provides an alternative route to the target molecule. The key is the efficient synthesis of the 4-hydroxy precursor and its selective methylation.

Q: The methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one is giving me a low yield and a mixture of O- and N-methylated products. How can I improve this?

A: The regioselectivity of methylation (O- vs. N-alkylation) is a common challenge in quinolinone chemistry and is highly dependent on the reaction conditions.

Potential Issue Troubleshooting Suggestion Rationale
Low Yield Use a suitable base to fully deprotonate the 4-hydroxy group. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like DMF can improve the yield.Incomplete deprotonation will result in unreacted starting material.
N-Methylation Side Product The choice of solvent and base can influence the O/N alkylation ratio. Using a less polar solvent might favor O-alkylation. Some studies have shown that using specific bases like potassium carbonate in DMF can favor O-methylation.The ambident nucleophilicity of the quinolinone anion means that both the oxygen and nitrogen atoms can be alkylated. The reaction conditions determine the preferred site of attack.
Over-methylation Use a controlled amount of the methylating agent (e.g., methyl iodide or dimethyl sulfate), typically 1.0-1.2 equivalents.An excess of the alkylating agent can lead to the formation of di-methylated byproducts.

digraph "Methylation_Pathway" {
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node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368"];

"7-bromo-4-hydroxyquinolin-2(1H)-one" -> "Ambident Anion" [label="Base (e.g., K2CO3, NaH)"]; "Ambident Anion" -> "this compound" [label="Methylating Agent (e.g., CH3I)\nO-alkylation (Desired)"]; "Ambident Anion" -> "7-bromo-1-methyl-4-oxo-1,4-dihydroquinolin-2-one" [label="Methylating Agent (e.g., CH3I)\nN-alkylation (Side Product)"];

"7-bromo-4-hydroxyquinolin-2(1H)-one" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "7-bromo-1-methyl-4-oxo-1,4-dihydroquinolin-2-one" [fillcolor="#FBBC05", fontcolor="#202124"]; }

Caption: Competing O- and N-alkylation pathways in the methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one.

Data Summary

Table 1: Comparison of Reported Yields for Key Synthesis Steps
Step Starting Material Product Reagents & Conditions Reported Yield (%)
1. Cyclization Substituted Aniline2,4-DichloroquinolineMalonic Acid, POCl₃, Reflux60-75
2. Methoxylation 2,4-Dichloroquinoline2,4-DimethoxyquinolineSodium Methoxide, Methanol, Reflux70-80
3. Hydrolysis 2,4-Dimethoxyquinoline4-Methoxy-2-quinoloneAcetic Acid, HCl, Heat60-70
Alt. Methylation 4-Hydroxy-2-quinolone4-Methoxy-2-quinoloneMethyl Iodide, K₂CO₃, DMF50-85 (O-alkylation)

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction scale.

Technical Support Center: Synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical approach involves a two-step synthesis. The first step is the preparation of the precursor, 7-bromo-4-hydroxyquinolin-2(1H)-one, followed by a selective O-methylation at the C4-hydroxyl group.

Q2: What are the potential major impurities I might encounter during the synthesis of this compound?

The primary impurities often arise from the methylation step. These can include the starting material, N-methylated regioisomer, and potentially a di-methylated byproduct.

Q3: How can I minimize the formation of the N-methylated impurity?

Optimizing the reaction conditions for the methylation step is crucial. This includes the choice of base, solvent, and temperature. Using a milder base and a non-polar aprotic solvent at a controlled temperature can favor O-methylation over N-methylation.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction progress and quantifying the purity of the final product. Thin Layer Chromatography (TLC) can be used for rapid qualitative checks. For structural elucidation of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired O-methylated product Incomplete reaction of the starting material.- Increase the reaction time or temperature moderately.- Ensure the starting material is fully dissolved.- Use a slight excess of the methylating agent.
Competing N-methylation side reaction.- Use a less polar, aprotic solvent (e.g., THF, Dioxane).- Employ a bulkier, non-nucleophilic base.- Lower the reaction temperature.
Presence of significant amounts of starting material (7-bromo-4-hydroxyquinolin-2(1H)-one) in the final product Insufficient amount of methylating agent or base.- Increase the molar equivalents of the methylating agent and base.- Ensure the base is of high purity and anhydrous.
Poor solubility of the starting material.- Choose a solvent in which the starting material has better solubility at the reaction temperature.
Detection of an impurity with the same mass as the product Formation of the N-methylated regioisomer (7-bromo-1-methyl-4-oxo-1,4-dihydroquinolin-2-one).- Modify methylation conditions to favor O-alkylation (see above).- Purification by column chromatography with a suitable solvent system can separate the isomers.
Observation of a di-methylated byproduct Use of a strong base and a large excess of the methylating agent.- Reduce the equivalents of the methylating agent.- Use a weaker base.

Experimental Protocols

Key Experiment: O-Methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one

Objective: To synthesize this compound from 7-bromo-4-hydroxyquinolin-2(1H)-one via O-methylation.

Materials:

  • 7-bromo-4-hydroxyquinolin-2(1H)-one

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 7-bromo-4-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF at room temperature, add potassium carbonate (1.5 eq).

  • Stir the mixture for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Knorr Cyclization (Hypothetical Precursor Synthesis) cluster_step2 Step 2: O-Methylation 4-bromoaniline 4-bromoaniline precursor 7-bromo-4-hydroxyquinolin-2(1H)-one 4-bromoaniline->precursor Heat diethyl_malonate Diethyl malonate diethyl_malonate->precursor precursor_2 7-bromo-4-hydroxyquinolin-2(1H)-one product This compound precursor_2->product methylating_agent CH3I / Base methylating_agent->product

Caption: Proposed synthesis pathway for this compound.

Impurity_Formation cluster_reactions Methylation Reactions start 7-bromo-4-hydroxyquinolin-2(1H)-one O_methylation O-Methylation (Desired Reaction) start->O_methylation N_methylation N-Methylation (Side Reaction) start->N_methylation product This compound O_methylation->product N_methyl_impurity 7-bromo-1-methyl-4-oxo-1,4-dihydroquinolin-2-one N_methylation->N_methyl_impurity Di_methylation Di-Methylation (Side Reaction) Di_methyl_impurity 7-bromo-1-methyl-4-methoxyquinolin-2-one Di_methylation->Di_methyl_impurity product->Di_methylation N_methyl_impurity->Di_methylation

Caption: Potential impurity formation pathways during methylation.

Troubleshooting_Workflow start Reaction Analysis (HPLC/TLC) low_yield Low Yield? start->low_yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes side_products Major Side Products? low_yield->side_products No optimize_conditions Optimize Reaction Time/Temp incomplete_reaction->optimize_conditions Yes check_reagents Check Reagent Stoichiometry/Purity incomplete_reaction->check_reagents No modify_methylation Modify Methylation Conditions (Base/Solvent) side_products->modify_methylation Yes purify Purify by Column Chromatography side_products->purify No optimize_conditions->start check_reagents->start modify_methylation->start end Pure Product purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Navigating the Purification of 7-bromo-4-methoxyquinolin-2(1H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-bromo-4-methoxyquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Potential impurities largely depend on the synthetic route employed. For instance, in a Conrad-Limpach or related synthesis, common impurities may include:

  • Unreacted Starting Materials: Such as 4-bromoaniline and the β-ketoester.

  • Incomplete Cyclization Products: Intermediates like the corresponding Schiff base may persist.

  • Side-Products: Arising from alternative reaction pathways or decomposition under harsh reaction conditions.

Q2: My purified this compound shows a broad melting point range. What could be the issue?

A2: A broad melting point range is a strong indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to melting over a wider temperature range than expected for a pure substance. Further purification steps are recommended.

Q3: I am struggling to remove a persistent, colored impurity from my product. What are my options?

A3: Colored impurities can sometimes be removed by recrystallization with the aid of activated charcoal. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration. However, care must be taken as charcoal can also adsorb some of the desired product, potentially reducing the yield.

Troubleshooting Purification Issues

Issue 1: Oily Residue or Failure to Crystallize During Recrystallization

If your product oils out or fails to crystallize upon cooling, it may be due to several factors. This guide will walk you through a systematic approach to troubleshoot this common issue.

Troubleshooting Workflow for Recrystallization

G start Oily Residue or No Crystallization check_solvent Is the solvent system appropriate? start->check_solvent check_saturation Was the solution saturated at high temperature? check_solvent->check_saturation Yes solvent_screening Perform solvent screening to find a suitable single or mixed solvent system. check_solvent->solvent_screening No check_cooling Was the cooling rate too rapid? check_saturation->check_cooling Yes add_more_solute Dissolve more crude product in the hot solvent. check_saturation->add_more_solute No slow_cool Allow the solution to cool slowly to room temperature, then in an ice bath. check_cooling->slow_cool Yes scratch_flask Scratch the inside of the flask with a glass rod. check_cooling->scratch_flask No, try inducing crystallization solvent_screening->start add_more_solute->check_cooling success Crystals Formed slow_cool->success seed_crystal Add a seed crystal of pure product. scratch_flask->seed_crystal column_chrom Consider purification by column chromatography. scratch_flask->column_chrom If still no crystals seed_crystal->slow_cool seed_crystal->column_chrom If still no crystals

Caption: Troubleshooting workflow for recrystallization issues.

Issue 2: Poor Separation During Column Chromatography

Achieving good separation of this compound from its impurities via column chromatography requires careful optimization of the mobile phase.

Troubleshooting Workflow for Column Chromatography

G start Poor Separation in Column Chromatography check_tlc Was TLC analysis performed to determine a suitable solvent system? start->check_tlc check_tlc->start No, perform TLC first optimize_solvent Optimize the mobile phase composition based on TLC results. check_tlc->optimize_solvent Yes check_polarity Is the product eluting too quickly or too slowly? optimize_solvent->check_polarity adjust_polarity Adjust the polarity of the mobile phase. check_polarity->adjust_polarity Yes check_column Is the column packed correctly and of appropriate size? check_polarity->check_column No gradient_elution Consider using a gradient elution. adjust_polarity->gradient_elution If still poor separation gradient_elution->check_column repack_column Repack the column carefully. check_column->repack_column No success Good Separation Achieved check_column->success Yes repack_column->start

Caption: Troubleshooting workflow for column chromatography separation.

Experimental Protocols

Recrystallization Protocol (Single Solvent)
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol (Silica Gel)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solvent Systems for Purification

Purification MethodRecommended Solvent System (starting point)Notes
RecrystallizationEthanol, Methanol, or Ethyl Acetate/Hexane mixtureSolvent choice is highly dependent on the impurity profile. A mixed solvent system may be necessary.
Column ChromatographyHexane/Ethyl Acetate gradient (e.g., from 9:1 to 1:1)The optimal gradient will depend on the polarity of the impurities.

Table 2: Characterization Data for Pure this compound (Predicted/Typical)

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm) ~10.5-11.5 (br s, 1H, NH), ~7.8-8.0 (d, 1H), ~7.4-7.6 (dd, 1H), ~7.2-7.3 (d, 1H), ~6.1-6.3 (s, 1H), ~3.9-4.1 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm) ~165 (C=O), ~160 (C-O), ~140, ~135, ~125, ~120, ~118, ~115, ~100, ~90, ~56 (OCH₃)
Melting Point Sharp melting point (literature value should be consulted)

Note: The NMR chemical shifts are approximate and can be influenced by the solvent and concentration. The values provided are for guidance and should be compared with data from a known standard if available.

optimizing reaction conditions for 7-bromo-4-methoxyquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Synthesis of 7-bromo-4-hydroxyquinolin-2(1H)-one (Intermediate)

The primary route to this compound involves the synthesis of the precursor, 7-bromo-4-hydroxyquinolin-2(1H)-one, typically via a Conrad-Limpach or Gould-Jacobs reaction, followed by methylation.

Question: I am getting a low yield during the cyclization of the anilide intermediate to form 7-bromo-4-hydroxyquinolin-2(1H)-one. What are the possible causes and solutions?

Answer:

Low yields in the Conrad-Limpach cyclization are a common issue. Here are several factors to consider and troubleshoot:

  • Insufficient Cyclization Temperature: The thermal cyclization of the intermediate formed from 3-bromoaniline and diethyl malonate requires high temperatures, often around 250 °C.[1][2] Inadequate heating can lead to incomplete reaction.

    • Solution: Ensure your heating apparatus can reach and maintain the required temperature. Using a high-boiling point, inert solvent like mineral oil or Dowtherm A can facilitate even heat distribution and improve yields.[1][3]

  • Reaction Time: The reaction may require several hours at high temperature for complete cyclization.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the heating period.

  • Formation of Side Products: At lower temperatures, the kinetic product, a β-aminoacrylate, may be favored over the desired anilide, leading to the formation of 2-hydroxyquinoline isomers upon heating.[1]

    • Solution: Ensure the initial condensation of 3-bromoaniline and diethyl malonate is performed under conditions that favor the thermodynamic product (the anilide). This is typically achieved by running the initial reaction at a moderate temperature (e.g., 100-140 °C) before proceeding to the high-temperature cyclization.

  • Purity of Starting Materials: Impurities in the 3-bromoaniline or diethyl malonate can interfere with the reaction.

    • Solution: Use freshly distilled or purified starting materials.

Question: My final product after cyclization is a dark, tarry substance that is difficult to purify. What could be the cause?

Answer:

Decomposition and side reactions at high temperatures can lead to the formation of polymeric or tarry byproducts.

  • Excessive Heating: While a high temperature is necessary, prolonged heating at excessively high temperatures can cause decomposition.[4]

    • Solution: Carefully control the reaction temperature and time. Use a high-boiling solvent to maintain a consistent temperature.

  • Oxidation: The reaction mixture can be susceptible to oxidation at high temperatures.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one

Question: During the methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one, I am getting a mixture of products, including the N-methylated isomer. How can I improve the selectivity for O-methylation?

Answer:

The 4-hydroxyquinolin-2(1H)-one scaffold has two potential sites for methylation: the 4-hydroxy group (O-methylation) and the nitrogen atom of the quinolinone ring (N-methylation).[5] Achieving selective O-methylation is a common challenge.

  • Choice of Methylating Agent: The reactivity of the methylating agent can influence the selectivity.

    • Solution: Dimethyl sulfate (DMS) in the presence of a mild base like potassium carbonate (K₂CO₃) often favors O-methylation. More reactive agents like methyl iodide might lead to a higher proportion of the N-methylated product.

  • Reaction Conditions: The solvent and base used can significantly impact the O/N methylation ratio.

    • Solution: Using a polar aprotic solvent like DMF or acetone can be effective. The choice of base is also critical; weaker bases tend to favor O-methylation. A study on a similar system showed that using triethylamine as a base in DMF led to selective S-methylation, suggesting that careful base selection is key for regioselectivity.[5]

  • Tautomerism: The 4-hydroxyquinolin-2(1H)-one exists in tautomeric forms.[6] The reaction conditions can influence which tautomer is present and thus the site of methylation.

    • Solution: Experiment with different solvent and base combinations to find the optimal conditions that favor the tautomer leading to O-methylation.

Question: How can I separate the O-methylated and N-methylated isomers?

Answer:

If a mixture of isomers is formed, they can often be separated by chromatography.

  • Solution: Column chromatography on silica gel is a standard method for separating isomers with different polarities. The polarity of the eluent can be optimized by TLC analysis to achieve good separation. The O-methylated isomer is typically less polar than the N-methylated isomer.

Frequently Asked Questions (FAQs)

1. What is the general synthetic strategy for this compound?

The most common synthetic route involves a two-step process:

  • Step 1: Conrad-Limpach or Gould-Jacobs Reaction: Condensation of 3-bromoaniline with a β-ketoester, such as diethyl malonate, followed by thermal cyclization to yield 7-bromo-4-hydroxyquinolin-2(1H)-one.[1][7]

  • Step 2: Methylation: Selective O-methylation of the 4-hydroxy group of the intermediate to give the final product, this compound.

2. What are the key reaction parameters to control in the Conrad-Limpach synthesis?

The critical parameters are temperature and reaction time. The initial condensation is typically performed at a lower temperature (around 140 °C) to form the anilide intermediate, followed by a high-temperature cyclization (around 250 °C) to form the quinolinone ring.[1]

3. What are the potential side products in the synthesis of the 7-bromo-4-hydroxyquinolin-2(1H)-one intermediate?

The main potential side product is the isomeric 5-bromo-4-hydroxyquinolin-2(1H)-one if the cyclization occurs at the other ortho position of the aniline. However, for 3-bromoaniline, cyclization leading to the 7-bromo isomer is generally favored. Incomplete reaction can also leave unreacted starting materials or the intermediate anilide.

4. What analytical techniques are recommended for monitoring the reaction progress and characterizing the products?

  • Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the formation of products in both steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the intermediate and final product. It can also be used to determine the ratio of O- and N-methylated isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-4-hydroxyquinolin-2(1H)-one

This protocol is based on the general principles of the Conrad-Limpach synthesis.

Reagent/SolventMolar Ratio/ConcentrationNotes
3-Bromoaniline1.0 eq
Diethyl malonate1.1 eq
Mineral Oil or Dowtherm A-High-boiling, inert solvent
Reaction Conditions
Step 1: Condensation
Temperature140-150 °C
Time1-2 hoursMonitor by TLC
Step 2: Cyclization
Temperature250-260 °C
Time2-3 hoursMonitor by TLC

Methodology:

  • Combine 3-bromoaniline and diethyl malonate in a round-bottom flask equipped with a condenser.

  • Add the high-boiling solvent.

  • Heat the mixture to 140-150 °C for 1-2 hours. Ethanol will distill off as the reaction progresses.

  • After the initial condensation, increase the temperature to 250-260 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and then with a polar solvent like ethanol or acetone to remove impurities.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound

This protocol outlines a general procedure for the O-methylation of the hydroxy intermediate.

Reagent/SolventMolar Ratio/ConcentrationNotes
7-bromo-4-hydroxyquinolin-2(1H)-one1.0 eq
Dimethyl sulfate (DMS)1.2 eqCaution: DMS is toxic and should be handled with care in a fume hood.
Potassium carbonate (K₂CO₃)2.0 eqAnhydrous
Acetone or DMF-Anhydrous solvent
Reaction Conditions
TemperatureRoom temperature to 50 °C
Time4-12 hoursMonitor by TLC

Methodology:

  • Suspend 7-bromo-4-hydroxyquinolin-2(1H)-one and anhydrous potassium carbonate in anhydrous acetone or DMF in a round-bottom flask.

  • Stir the suspension and slowly add dimethyl sulfate at room temperature.

  • After the addition is complete, continue stirring at room temperature or gently heat to 50 °C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if a mixture of isomers is obtained.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-bromo-4-hydroxyquinolin-2(1H)-one cluster_step2 Step 2: Methylation aniline 3-Bromoaniline intermediate Anilide Intermediate aniline->intermediate Condensation (140-150°C) malonate Diethyl Malonate malonate->intermediate hydroxyquinolone 7-bromo-4-hydroxyquinolin-2(1H)-one intermediate->hydroxyquinolone Thermal Cyclization (250-260°C) methoxyquinolone This compound hydroxyquinolone->methoxyquinolone O-Methylation n_methyl_isomer N-methylated Isomer (Side Product) hydroxyquinolone->n_methyl_isomer N-Methylation methylating_agent Dimethyl Sulfate (DMS) methylating_agent->methoxyquinolone methylating_agent->n_methyl_isomer base K₂CO₃ base->methoxyquinolone purification Final Product methoxyquinolone->purification Purification n_methyl_isomer->purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Cyclization? temp Insufficient Temperature? start->temp time Inadequate Reaction Time? start->time side_products Side Product Formation? start->side_products increase_temp Increase & Monitor Temperature temp->increase_temp extend_time Extend Reaction Time (TLC) time->extend_time optimize_conditions Optimize Condensation Step side_products->optimize_conditions

Caption: Troubleshooting logic for low yield in the cyclization step.

References

Technical Support Center: Synthesis of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of quinolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of quinolinone derivatives?

A1: The most prevalent side reactions depend on the specific synthetic route employed. For the widely used Conrad-Limpach, Knorr, and Friedländer syntheses, common issues include the formation of regioisomers, isomeric quinolinone products, and byproducts from self-condensation reactions.

Q2: How can I control the regioselectivity in the Friedländer synthesis when using an unsymmetrical ketone?

A2: Regioselectivity in the Friedländer synthesis is a significant challenge. The reaction of an o-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to a mixture of isomeric quinoline products.[1][2] Controlling this selectivity often involves modifying the reaction conditions or the substrate. Strategies include the use of specific catalysts, such as ionic liquids or chiral phosphoric acids, which can favor the formation of one regioisomer over the other.[1] Additionally, introducing a phosphoryl group on the α-carbon of the ketone has been shown to improve regioselectivity.[1]

Q3: In the Conrad-Limpach and Knorr syntheses, what determines the formation of 4-hydroxyquinolines versus 2-hydroxyquinolines?

A3: The formation of 4-hydroxyquinolines (via the Conrad-Limpach pathway) versus 2-hydroxyquinolines (via the Knorr pathway) is primarily governed by the reaction temperature and the nature of the acid catalyst. The Conrad-Limpach reaction, which favors the formation of 4-hydroxyquinolines, is typically carried out at lower temperatures (around 140-150 °C) and is considered the kinetically controlled pathway.[3][4] The Knorr synthesis, leading to 2-hydroxyquinolines, is performed at higher temperatures (around 250 °C) and represents the thermodynamically controlled pathway.[3][4] The choice of solvent and the concentration of the acid catalyst can also influence the product ratio. For instance, in the Knorr synthesis, a large excess of polyphosphoric acid (PPA) favors the 2-hydroxyquinoline, while a smaller amount can lead to the competing formation of the 4-hydroxyquinoline.[5]

Q4: What causes the formation of aldol condensation byproducts, and how can they be minimized?

A4: Aldol condensation is a common side reaction, particularly in the Friedländer synthesis when using base catalysis.[1] This occurs when the ketone reactant, which contains an α-methylene group, undergoes self-condensation instead of reacting with the o-aminoaryl aldehyde or ketone. To minimize this, one can employ milder reaction conditions, use an acid catalyst instead of a base, or utilize a pre-formed imine of the o-aniline reactant.[1]

Troubleshooting Guides

Problem: Low Yield of the Desired Quinolinone Derivative
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Inappropriate catalyst or solvent.The choice of catalyst and solvent is critical. For instance, in the Conrad-Limpach synthesis, high-boiling solvents like Dowtherm A or mineral oil can significantly improve yields.[3] For the Friedländer synthesis, a wide range of acidic and basic catalysts can be used, and their effectiveness can be substrate-dependent.[4]
Formation of multiple products Competing side reactions are occurring.Refer to the specific troubleshooting guides for regioselectivity, isomeric product formation, and aldol condensation byproducts.
Product degradation The desired product may be unstable under the reaction or workup conditions.If the product is sensitive to acid or base, neutralize the reaction mixture carefully during workup. Consider purification methods that avoid harsh conditions, such as flash chromatography with a neutral stationary phase.[6]
Problem: Formation of an Unexpected Regioisomer in Friedländer Synthesis
Symptom Possible Cause Suggested Solution
A mixture of regioisomers is obtained Use of an unsymmetrical ketone reactant.Optimize the reaction conditions to favor the desired isomer. This can involve screening different acid or base catalysts, as well as varying the solvent and temperature.[7]
Steric and electronic effects of the substituents on the ketone.Consider modifying the ketone substrate to direct the cyclization to the desired position. For example, introducing a bulky group may sterically hinder reaction at one of the α-carbons.

The logical workflow for troubleshooting regioselectivity in the Friedländer synthesis can be visualized as follows:

Caption: Troubleshooting workflow for regioselectivity in Friedländer synthesis.

Problem: Formation of Both 2- and 4-Hydroxyquinolines in Conrad-Limpach/Knorr Synthesis
Symptom Possible Cause Suggested Solution
A mixture of 2- and 4-hydroxyquinoline isomers is observed The reaction temperature is not optimal for the desired isomer.To favor the 4-hydroxyquinoline (Conrad-Limpach product), maintain a lower reaction temperature (around 140-150 °C).[3][4] To favor the 2-hydroxyquinoline (Knorr product), increase the temperature to around 250 °C.[3][4]
The amount of acid catalyst is influencing the product ratio.In the Knorr synthesis, using a large excess of polyphosphoric acid (PPA) can drive the reaction towards the 2-hydroxyquinoline.[5]

The relationship between reaction conditions and the formation of 2- vs. 4-hydroxyquinolines is summarized in the following diagram:

G Kinetic vs. Thermodynamic Control in Quinolinone Synthesis reactants Aniline + β-Ketoester conrad_limpach Conrad-Limpach Pathway (Kinetic Control) reactants->conrad_limpach Low Temperature (~140-150 °C) knorr Knorr Pathway (Thermodynamic Control) reactants->knorr High Temperature (~250 °C) product_4_hydroxy 4-Hydroxyquinoline conrad_limpach->product_4_hydroxy product_2_hydroxy 2-Hydroxyquinoline knorr->product_2_hydroxy

Caption: Influence of temperature on the outcome of Conrad-Limpach vs. Knorr synthesis.

Experimental Protocols

Detailed Protocol for the Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

This procedure is adapted from a literature preparation and provides a detailed methodology for the synthesis of a 4-hydroxyquinoline derivative.[8]

Materials:

  • Ethyl β-anilinocrotonate (0.32 mole, 65 g)

  • Dowtherm A (150 mL)

  • Petroleum ether (b.p. 60-70 °C, 300 mL)

  • Decolorizing carbon (e.g., Darco or Norit, 10 g)

  • Deionized water (1 L)

Equipment:

  • 500-mL three-necked round-bottomed flask

  • Dropping funnel

  • Sealed mechanical stirrer

  • Air condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Equip the 500-mL three-necked flask with a dropping funnel, a sealed mechanical stirrer, and an air condenser.

  • Add 150 mL of Dowtherm A to the flask.

  • Heat the Dowtherm A to reflux with stirring.

  • Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete. The ethanol formed during the reaction can be allowed to escape or collected.

  • Allow the reaction mixture to cool to room temperature, at which point a yellow solid should separate.

  • Add approximately 200 mL of petroleum ether (b.p. 60-70 °C) to the flask and stir to break up the solid.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash it with 100 mL of petroleum ether.

  • Air-dry the crude product.

  • For purification, add the crude product and 10 g of decolorizing carbon to 1 L of boiling water.

  • Filter the hot solution to remove the carbon.

  • Allow the filtrate to cool to room temperature to crystallize the product.

  • Collect the white, needle-like crystals of 2-methyl-4-hydroxyquinoline by vacuum filtration.

  • Dry the product in a vacuum oven. The expected yield is 43-46 g (85-90%).

Data Presentation

The following table summarizes the effect of different high-boiling point solvents on the yield of 4-hydroxy-2-methyl-6-nitroquinoline in a modified Conrad-Limpach synthesis. This data is adapted from a study on solvent screening for this reaction.[9]

Solvent Boiling Point (°C) Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21245
Propyl Benzoate23155
Isobutyl Benzoate24066
Dowtherm A25765
Diphenyl Ether25963
1,2,4-Trichlorobenzene21465
2-Nitrotoluene22265
2,6-di-tert-butylphenol26465

This data clearly indicates that solvents with boiling points above 210 °C generally provide better yields in this thermal cyclization.

Purification of Quinolinone Derivatives

Purification of quinolinone derivatives can be challenging due to their varying polarities and potential for decomposition on standard silica gel.

Common Purification Techniques:

  • Recrystallization: This is a highly effective method for obtaining pure crystalline products. The choice of solvent is crucial and may require some experimentation. For example, 2-methyl-4-hydroxyquinoline can be recrystallized from boiling water.[8]

  • Acid-Base Extraction: Quinolinones are basic and can be protonated with acid to form water-soluble salts. This allows for the separation from non-basic impurities by extraction. The quinolinone can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used. However, some quinolinone derivatives are sensitive to acidic silica gel. In such cases, using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina or Florisil may be necessary.

  • Distillation: For liquid quinolinone derivatives, vacuum distillation can be a suitable purification method.

The general workflow for the purification of a crude quinolinone product is outlined below:

G General Purification Workflow for Quinolinone Derivatives start Start: Crude Quinolinone Product extraction Perform Acid-Base Extraction to remove non-basic impurities. start->extraction check_purity1 Assess purity by TLC or LC-MS. extraction->check_purity1 is_pure1 Is the product pure? check_purity1->is_pure1 recrystallization Attempt Recrystallization from a suitable solvent. is_pure1->recrystallization No end End: Pure Quinolinone Derivative is_pure1->end Yes check_purity2 Assess purity. recrystallization->check_purity2 is_pure2 Is the product pure? check_purity2->is_pure2 chromatography Perform Column Chromatography. is_pure2->chromatography No is_pure2->end Yes check_silica_stability Test for stability on silica gel. chromatography->check_silica_stability stable Stable: Use standard silica gel. check_silica_stability->stable unstable Unstable: Use deactivated silica, alumina, or Florisil. check_silica_stability->unstable collect_fractions Collect and combine pure fractions. stable->collect_fractions unstable->collect_fractions collect_fractions->end

Caption: A general workflow for the purification of quinolinone derivatives.

References

stability issues of 7-bromo-4-methoxyquinolin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-bromo-4-methoxyquinolin-2(1H)-one in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. Like other quinolinone derivatives, the compound may be susceptible to hydrolysis under strongly acidic or basic conditions and photodegradation upon exposure to UV light.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions of this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but it is crucial to minimize exposure to light.

Q3: In which common laboratory solvents is this compound soluble and what is its general stability in them?

A3: this compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It has lower solubility in alcohols like ethanol and methanol and is sparingly soluble in water.[2] While DMSO is a common solvent for stock solutions, long-term storage in DMSO at room temperature is not recommended due to the potential for gradual degradation. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the general degradation pathways of quinolone compounds, this compound may degrade through several mechanisms.[3][4] These can include hydrolysis of the methoxy group to a hydroxyl group, cleavage of the quinolinone ring system under harsh acidic or basic conditions, and oxidative degradation.[5][6] Photodegradation can also lead to the formation of various byproducts.[7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Possible Cause 1: Degradation of the compound in the stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution of this compound.

      • Verify the concentration and purity of the new stock solution using a suitable analytical method such as HPLC-UV.[8]

      • Compare the performance of the fresh and old stock solutions in your assay.

      • Recommendation: Aliquot stock solutions upon preparation to avoid multiple freeze-thaw cycles.

  • Possible Cause 2: Instability in the aqueous assay buffer.

    • Troubleshooting Steps:

      • Determine the pH of your assay buffer. Quinolinone structures can be unstable at extreme pH values.

      • Perform a time-course experiment to assess the stability of the compound in the assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation by HPLC.

      • Recommendation: If instability is detected, consider adjusting the buffer pH or preparing the working solution immediately before use.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Possible Cause 1: On-column degradation.

    • Troubleshooting Steps:

      • Vary the mobile phase composition and pH to assess if the unknown peaks change in intensity or retention time.

      • Use a shorter analysis time or a lower column temperature.

      • Recommendation: Ensure the mobile phase is compatible with the compound and free of contaminants.

  • Possible Cause 2: Degradation during sample preparation or storage.

    • Troubleshooting Steps:

      • Analyze a freshly prepared sample immediately.

      • Review sample preparation steps for any harsh conditions (e.g., high temperature, extreme pH).

      • Protect samples from light during preparation and while in the autosampler.

      • Recommendation: Implement a standardized and gentle sample preparation protocol.

Data Presentation

Table 1: Representative Solubility of this compound in Common Laboratory Solvents.

SolventSolubility (mg/mL) at 25°C (Approximate)
Dimethyl Sulfoxide (DMSO)> 50
Dimethylformamide (DMF)> 30
Ethanol~5
Methanol~2
Water< 0.1
Phosphate Buffered Saline (pH 7.4)< 0.1

Note: This data is representative and should be confirmed experimentally.

Table 2: Representative Stability of this compound in Solution under Stressed Conditions (Forced Degradation).

Stress ConditionIncubation Time (hours)Temperature (°C)Degradation (%) (Approximate)
0.1 M HCl246015-25
0.1 M NaOH246020-30
3% H₂O₂242510-20
UV Light (254 nm)82530-50
Heat (Dry)4880< 5

Note: This data is for illustrative purposes to indicate potential liabilities. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study.

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at predetermined time points. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at predetermined time points.

  • Photolytic Degradation: Expose a solution of the compound in a transparent container to a UV light source (e.g., 254 nm) and a cool white fluorescent lamp. Prepare a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Dissolve and analyze samples at different time points.

  • Analysis: Analyze all samples and a non-degraded control solution by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[8] Calculate the percentage of degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing.

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 254 nm or 320 nm).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation photo Photolysis (UV/Vis Light, 25°C) stock->photo thermal Thermal Stress (Solid, 80°C) stock->thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for a forced degradation study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene compound 7-bromo-4-methoxy- quinolin-2(1H)-one compound->raf Inhibition

Caption: Hypothetical signaling pathway inhibition.

References

preventing degradation of 7-bromo-4-methoxyquinolin-2(1H)-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-bromo-4-methoxyquinolin-2(1H)-one during storage.

Frequently Asked Questions (FAQs)

Q1: I've observed a change in the color of my this compound sample during storage. What could be the cause?

A1: A change in color, such as yellowing or browning, is a common indicator of chemical degradation. For quinolone derivatives, this can often be attributed to photodegradation caused by exposure to light (both UV and ambient) or oxidation from exposure to air. It is crucial to store the compound in a light-protected, airtight container.

Q2: My compound shows a new peak in the HPLC analysis after being stored for a few weeks. What could this new peak be?

A2: The appearance of a new peak in your HPLC chromatogram suggests the formation of a degradation product. Potential degradation pathways for quinolinone compounds include photodimerization, oxidation of the quinoline ring, or hydrolysis of the methoxy group. To identify the new peak, further analytical characterization using techniques like LC-MS or NMR would be necessary.

Q3: What are the ideal storage conditions to prevent the degradation of this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Can I store the compound in a clear glass vial?

A4: It is strongly advised to avoid storing this compound in clear glass vials due to the susceptibility of quinolone derivatives to photodegradation. Use amber or opaque vials to protect the compound from light exposure.

Q5: How does the methoxy group at the C4 position affect the stability of the molecule?

A5: Studies on related fluoroquinolone compounds have suggested that a methoxy group on the quinolone nucleus can in some cases reduce the susceptibility to photodegradation.[1] While this may offer some level of protection, it does not eliminate the risk of degradation, and proper storage precautions should still be strictly followed.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential degradation issues with this compound.

Table 1: Troubleshooting Common Degradation Issues

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Photodegradation, oxidation, or moisture absorption.1. Immediately transfer the sample to an amber, airtight container. 2. Store in a desiccator in a cool, dark place. 3. Re-analyze the purity of the sample using a validated analytical method (e.g., HPLC).
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) Formation of degradation products.1. Review storage conditions and handling procedures. 2. If possible, identify the degradation product(s) using mass spectrometry or NMR. 3. Based on the identified product, infer the degradation pathway (e.g., photoproduct, oxidation product, hydrolytic product). 4. Implement stricter preventative measures based on the likely degradation pathway.
Decrease in assay or purity over time Ongoing chemical degradation.1. Confirm the suitability of the current storage conditions. 2. Consider aliquoting the sample to minimize repeated opening and closing of the primary container. 3. For long-term storage, consider storing at a lower temperature (e.g., -20 °C), after ensuring the compound is stable at that temperature.
Inconsistent experimental results Use of a degraded sample.1. Always check the purity of the compound before use, especially if it has been stored for an extended period. 2. Use a freshly opened or recently purified batch of the compound for critical experiments.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2][3][4][5][6]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve a known amount of the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve a known amount of the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 70°C) for a defined period. Also, test a solution of the compound under the same conditions.

  • Photodegradation: Expose a known amount of the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.

Visualizations

Degradation_Pathway cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Main_Compound This compound Photodegradation Photodegradation (Light Exposure) Main_Compound->Photodegradation Oxidation Oxidation (Air Exposure) Main_Compound->Oxidation Hydrolysis Hydrolysis (Moisture) Main_Compound->Hydrolysis Photo_Product Photodimers or other photochemical products Photodegradation->Photo_Product forms Oxidized_Product N-oxide or ring-opened products Oxidation->Oxidized_Product forms Hydrolyzed_Product 7-bromo-4-hydroxyquinolin-2(1H)-one Hydrolysis->Hydrolyzed_Product forms

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting_Workflow Start Degradation Suspected Check_Appearance Visual Inspection: Color Change? Clumping? Start->Check_Appearance Run_Analysis Analytical Check: Run HPLC/LC-MS Check_Appearance->Run_Analysis New_Peaks New Peaks Observed? Run_Analysis->New_Peaks Review_Storage Review Storage Conditions: Light? Air? Moisture? Temp? New_Peaks->Review_Storage Yes No_Change No Significant Degradation New_Peaks->No_Change No Identify_Product Characterize Degradation Product (if possible) Review_Storage->Identify_Product Implement_Changes Implement Corrective Actions: - Use amber vials - Store under inert gas - Use desiccator - Lower temperature Identify_Product->Implement_Changes Quarantine Quarantine Affected Batch Implement_Changes->Quarantine End Problem Resolved Quarantine->End

Caption: Troubleshooting workflow for suspected degradation.

Preventative_Measures Goal Prevent Degradation of This compound Light Protection from Light Goal->Light Air Protection from Air (Oxygen) Goal->Air Moisture Protection from Moisture Goal->Moisture Temp Appropriate Temperature Goal->Temp Action_Light Use Amber Vials Store in the Dark Light->Action_Light Action_Air Tightly Seal Container Store under Inert Gas Air->Action_Air Action_Moisture Store in a Dry Place Use a Desiccator Moisture->Action_Moisture Action_Temp Store in a Cool Place (e.g., 2-8 °C) Temp->Action_Temp

Caption: Key preventative measures for compound stability.

References

Technical Support Center: 7-bromo-4-methoxyquinolin-2(1H)-one Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-bromo-4-methoxyquinolin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. A general synthetic workflow is provided below.

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., 3-bromoaniline, diethyl malonate) cyclization Cyclization Reaction (e.g., Gould-Jacobs reaction) start->cyclization Heat intermediate1 7-bromo-4-hydroxyquinolin-2(1H)-one cyclization->intermediate1 methylation O-Methylation intermediate1->methylation Methylating agent (e.g., DMS, MeI) product This compound methylation->product purification Purification (Recrystallization/Chromatography) product->purification final_product Final Product purification->final_product

Caption: A general synthetic workflow for the production of this compound.

Problem 1: Low Yield During Cyclization Step

Question: We are experiencing a low yield of 7-bromo-4-hydroxyquinolin-2(1H)-one during the initial cyclization reaction. What are the potential causes and solutions?

Answer:

Low yields in the cyclization step, such as a Gould-Jacobs or Conrad-Limpach reaction, are a common challenge during scale-up.[1] Several factors can contribute to this issue.

Possible Causes and Troubleshooting Steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Ensure the reaction is heated to the appropriate temperature for a sufficient duration. On a larger scale, heat transfer can be less efficient, so longer reaction times or higher temperatures may be necessary.

  • Side Reactions:

    • Solution: The formation of regioisomers or other byproducts can reduce the yield of the desired product.[1] Ensure the starting materials are of high purity. The presence of impurities can lead to competing side reactions.

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent and catalyst is crucial. For instance, in a Gould-Jacobs reaction, high-boiling point solvents like diphenyl ether are often used for the thermal cyclization.[1] On a larger scale, ensure efficient stirring to maintain a homogenous reaction mixture.

Quantitative Data on Cyclization Conditions (Hypothetical):

Catalyst/Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Dowtherm A25046590
Diphenyl ether25547092
Eaton's Reagent (P₂O₅/MsOH)10087595
Polyphosphoric acid (PPA)14067293
Problem 2: Impurities in the Final Product After Methylation

Question: After the O-methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one, we are observing significant impurities that are difficult to remove. What are these impurities and how can we avoid them?

Answer:

The methylation step can lead to several impurities, primarily due to over-methylation or competing N-methylation.

Possible Impurities and Solutions:

  • N-Methylation: The nitrogen at the 1-position of the quinolinone ring can also be methylated, leading to the formation of 7-bromo-4-methoxy-1-methylquinolin-2(1H)-one.

    • Solution: Control the stoichiometry of the methylating agent (e.g., dimethyl sulfate, methyl iodide). Using a milder base and a less reactive methylating agent can favor O-methylation. The choice of solvent can also influence the selectivity.

  • Unreacted Starting Material: Incomplete methylation will leave unreacted 7-bromo-4-hydroxyquinolin-2(1H)-one.

    • Solution: Monitor the reaction to completion using TLC or HPLC. A slight excess of the methylating agent may be required, but this must be balanced with the risk of over-methylation.

  • Degradation Products: Harsh reaction conditions (e.g., high temperature, strong base) can lead to the degradation of the starting material or product.

    • Solution: Perform the reaction at the lowest effective temperature. Consider using milder bases such as potassium carbonate instead of sodium hydride.

G cluster_troubleshooting Troubleshooting Methylation start Impurity Detected After Methylation check_nmr Analyze NMR/LC-MS Data start->check_nmr is_n_methyl Is N-methylated byproduct present? check_nmr->is_n_methyl is_sm Is starting material present? check_nmr->is_sm is_n_methyl->is_sm No reduce_temp Use Milder Base/ Lower Temperature is_n_methyl->reduce_temp Yes increase_time Increase Reaction Time/ Slight Excess of Reagent is_sm->increase_time Yes purify Purification (Column Chromatography) is_sm->purify No optimize_base Optimize Base/ Methylating Agent Ratio increase_time->purify reduce_temp->purify

Caption: A decision-making workflow for troubleshooting impurities in the methylation step.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, this compound, at a large scale?

A1: For large-scale purification, recrystallization is often more cost-effective and scalable than column chromatography.[2] A suitable solvent system for recrystallization should be determined at the lab scale first. Common solvents for quinolinone derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes. If recrystallization does not provide the desired purity, a plug of silica gel can be used to remove polar impurities, which is a more scalable approach than full column chromatography.

Q2: Are there any specific safety precautions to consider when scaling up the production of this compound?

A2: Yes, several safety precautions are crucial during scale-up:

  • Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a large scale, consider using a closed system for reagent addition.

  • Exothermic Reactions: The cyclization and methylation steps can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring to control the reaction temperature and prevent runaways.

  • Handling of Powders: The bromo-substituted intermediates and the final product are powders. Avoid inhalation by using respiratory protection.

Q3: How can we ensure the regioselectivity of the initial bromination if starting from a non-brominated precursor?

A3: The regioselectivity of bromination on a quinoline ring is directed by the existing substituents.[3] For a 4-methoxyquinolin-2(1H)-one, the electron-donating methoxy group and the activating nature of the quinolinone ring will influence the position of bromination. To achieve bromination specifically at the 7-position, it is often more strategic to start with a precursor that already has the bromo group in the desired position, such as 3-bromoaniline. If direct bromination is pursued, careful selection of the brominating agent (e.g., N-bromosuccinimide, bromine) and reaction conditions (solvent, temperature) is critical to favor the desired isomer.[4] Analysis of the product mixture by NMR spectroscopy will be essential to determine the isomeric ratio.

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-4-hydroxyquinolin-2(1H)-one
  • To a stirred solution of 3-bromoaniline (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add diethyl malonate (1.1 eq).

  • Heat the mixture to 180-200 °C for 2 hours while distilling off the ethanol formed.

  • Increase the temperature to 250-260 °C and maintain for 3-4 hours.

  • Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with hexanes and filter the solid product.

  • Wash the solid with hexanes and then with a small amount of cold ethanol to remove residual solvent.

  • Dry the product under vacuum to yield 7-bromo-4-hydroxyquinolin-2(1H)-one.

Protocol 2: O-Methylation to this compound
  • Suspend 7-bromo-4-hydroxyquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base, for example, anhydrous potassium carbonate (2.0-3.0 eq).

  • To the stirred suspension, add the methylating agent, such as dimethyl sulfate (1.2 eq), dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Filter the precipitated solid product.

  • Wash the solid with water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

References

Technical Support Center: Synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one.

Alternative Synthetic Routes: An Overview

Several synthetic strategies can be employed to prepare this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations. Below are two primary alternative routes, each with its own set of experimental considerations.

Route A: Conrad-Limpach or Gould-Jacobs Cyclization followed by O-Methylation

This is a classical and widely used approach for the synthesis of 4-hydroxyquinolin-2-ones. The general strategy involves the condensation of a substituted aniline with a β-ketoester or a malonic ester derivative to form the quinolinone ring system, followed by methylation of the 4-hydroxy group.

Route B: Synthesis from a Methoxy-Substituted Precursor followed by Bromination

An alternative approach involves the initial synthesis of a 4-methoxyquinolin-2(1H)-one, followed by selective bromination at the C7 position. This route may be advantageous if the starting methoxy-substituted aniline is readily available.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route A: Conrad-Limpach/Gould-Jacobs Cyclization and Methylation

Question 1: I am getting a low yield in the Conrad-Limpach/Gould-Jacobs cyclization of 3-bromoaniline. What are the possible reasons and how can I improve it?

Answer: Low yields in these cyclization reactions are a common issue. Several factors can contribute to this problem:

  • Incomplete Reaction: The cyclization step in both the Conrad-Limpach and Gould-Jacobs reactions often requires high temperatures to overcome the activation energy for the intramolecular ring closure.[1][2][3] Insufficient temperature or reaction time can lead to incomplete conversion of the intermediate.

  • Side Reactions: At elevated temperatures, side reactions such as decomposition of starting materials or intermediates can occur, leading to a lower yield of the desired product.[4] With substituted anilines like 3-bromoaniline, the formation of regioisomers is a possibility, although the electronic and steric effects of the bromo substituent will influence the regioselectivity.

  • Solvent Effects: The choice of solvent is critical for the success of these high-temperature reactions. High-boiling point solvents like diphenyl ether or Dowtherm A are traditionally used to achieve the necessary temperatures.[1] The use of an inappropriate solvent can lead to lower reaction temperatures and consequently, lower yields.

Troubleshooting Tips:

ParameterRecommendationRationale
Reaction Temperature Ensure the reaction is heated to the optimal temperature, typically around 250 °C for the thermal cyclization step.[2][3]To provide sufficient energy for the intramolecular cyclization.
Reaction Time Monitor the reaction progress by TLC to determine the optimal reaction time.Prolonged heating at high temperatures can lead to product degradation.[4]
Solvent Use a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.[1]To maintain a high and stable reaction temperature.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the aniline starting material and intermediates at high temperatures.

Question 2: I am observing the formation of N-methylated and other byproducts during the O-methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one. How can I improve the selectivity for O-methylation?

Answer: The presence of both a hydroxyl group and a lactam nitrogen in the 7-bromo-4-hydroxyquinolin-2(1H)-one intermediate presents a challenge for selective O-methylation. The lactam nitrogen can also be alkylated, leading to the formation of an N-methylated byproduct. Additionally, if a strong base is used, deprotonation of other acidic protons could lead to undesired side reactions.

Troubleshooting Tips for Selective O-Methylation:

ParameterRecommendationRationale
Choice of Base Use a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).Stronger bases like sodium hydride (NaH) can increase the propensity for N-alkylation.
Methylating Agent Use dimethyl sulfate or methyl iodide as the methylating agent.These are common and effective methylating agents for this type of transformation.
Reaction Temperature Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C).Higher temperatures can favor N-methylation and other side reactions.
Solvent Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.These solvents are suitable for Williamson ether synthesis type reactions.
Reaction Time Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to side product formation.To minimize the formation of byproducts.

Question 3: What is the best way to purify the final product, this compound?

Answer: Purification of the final product can typically be achieved by recrystallization or column chromatography.

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline material. Suitable solvents for recrystallization need to be determined experimentally, but common choices include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane or ethyl acetate/hexane.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system with a gradient of ethyl acetate in hexane is a good starting point for elution.

During purification, it is important to be aware of potential impurities, which may include unreacted starting materials, the N-methylated byproduct, and any other side products from the cyclization or methylation steps.[5]

Route B: Bromination of 4-methoxyquinolin-2(1H)-one

Question 1: I am having trouble with the selective bromination of 4-methoxyquinolin-2(1H)-one at the C7 position. What conditions should I use?

Answer: The regioselectivity of electrophilic aromatic substitution on the quinolinone ring is influenced by the directing effects of the existing substituents (the methoxy group and the lactam ring). The methoxy group is an activating, ortho-, para-directing group, while the lactam ring's directing effect is more complex.

Troubleshooting Tips for Selective Bromination:

ParameterRecommendationRationale
Brominating Agent Use a mild brominating agent such as N-bromosuccinimide (NBS).To control the reactivity and improve selectivity compared to harsher reagents like bromine (Br₂).
Catalyst A Lewis acid catalyst may not be necessary and could lead to over-bromination or side reactions.The quinolinone ring is already activated by the methoxy group.
Solvent Use a non-polar solvent like carbon tetrachloride (CCl₄) or a polar aprotic solvent like acetonitrile (CH₃CN).The choice of solvent can influence the reaction rate and selectivity.
Temperature Perform the reaction at room temperature or with gentle heating.To control the reaction and minimize the formation of multiple brominated products.

Experimental Protocols

Route A: Gould-Jacobs Synthesis of 7-bromo-4-hydroxyquinolin-2(1H)-one and subsequent O-Methylation

Step 1: Synthesis of Diethyl 2-((3-bromophenylamino)methylene)malonate

A mixture of 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2-3 hours. The reaction is monitored by TLC. After completion, the excess diethyl ethoxymethylenemalonate is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 7-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

The crude diethyl 2-((3-bromophenylamino)methylene)malonate is added to a high-boiling point solvent such as diphenyl ether and heated to 240-250 °C for 30-60 minutes. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried.

Step 3: Hydrolysis and Decarboxylation to 7-bromo-4-hydroxyquinolin-2(1H)-one

The ethyl ester from the previous step is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (10-20%) for 2-4 hours. The resulting solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid intermediate. The intermediate is then decarboxylated by heating in a high-boiling point solvent or neat at its melting point until gas evolution ceases. The crude 7-bromo-4-hydroxyquinolin-2(1H)-one is then purified by recrystallization.

Step 4: O-Methylation to this compound

To a solution of 7-bromo-4-hydroxyquinolin-2(1H)-one (1 equivalent) in a suitable solvent like DMF, is added potassium carbonate (1.5-2 equivalents) and dimethyl sulfate (1.2-1.5 equivalents). The mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data Comparison (Route A)
StepReactantsConditionsTypical YieldReference
Condensation 3-bromoaniline, Diethyl ethoxymethylenemalonate100-120 °C, 2-3 h>90%General Gould-Jacobs[6]
Cyclization Diethyl 2-((3-bromophenylamino)methylene)malonateDiphenyl ether, 240-250 °C, 30-60 min60-80%General Gould-Jacobs[6]
Hydrolysis & Decarboxylation Ethyl 7-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate1. NaOH(aq), reflux; 2. HCl(aq); 3. Heat70-90%General procedure
O-Methylation 7-bromo-4-hydroxyquinolin-2(1H)-one, Dimethyl sulfate, K₂CO₃DMF, rt, 12-24 h70-85%Analogy to similar methylations

Visualizations

Logical Workflow for Troubleshooting Low Yield in Cyclization

Troubleshooting_Low_Yield Start Low Yield in Cyclization Check_Temp Verify Reaction Temperature (Target: ~250 °C) Start->Check_Temp Check_Time Monitor Reaction Time by TLC Start->Check_Time Check_Solvent Ensure High-Boiling Point Inert Solvent is Used Start->Check_Solvent Check_Atmosphere Confirm Inert Atmosphere Start->Check_Atmosphere Optimize Optimize Conditions Check_Temp->Optimize Check_Time->Optimize Check_Solvent->Optimize Check_Atmosphere->Optimize Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low cyclization yield.

Signaling Pathway for Selective O-Methylation

O_Methylation_Pathway Substrate 7-bromo-4-hydroxy- quinolin-2(1H)-one Phenoxide Phenoxide Intermediate Substrate->Phenoxide Deprotonation N_Alkylation N-Methylated Byproduct Substrate->N_Alkylation Undesired N-Alkylation Base Mild Base (e.g., K₂CO₃) Base->Phenoxide O_Methylated_Product 7-bromo-4-methoxy- quinolin-2(1H)-one (Desired Product) Phenoxide->O_Methylated_Product SN2 Attack Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Methylating_Agent->O_Methylated_Product Strong_Base Strong Base (e.g., NaH) Strong_Base->N_Alkylation

Caption: Reaction pathway for selective O-methylation.

References

Validation & Comparative

7-bromo-4-methoxyquinolin-2(1H)-one vs other quinolinone inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A note on 7-bromo-4-methoxyquinolin-2(1H)-one: An extensive review of publicly available scientific literature and databases did not yield any specific biological data, such as target identification, inhibitory concentrations (IC50 values), or detailed experimental protocols for this compound. Consequently, a direct comparative analysis of this specific compound is not possible at this time.

This guide instead provides a comparative overview of other well-characterized quinolinone inhibitors, highlighting the diverse biological activities and therapeutic potential of the quinolinone scaffold. The data presented here is based on published experimental findings for these alternative compounds.

Overview of Quinolinone Inhibitors

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds. These derivatives have been investigated for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.

Comparison of Biological Activity

The following table summarizes the inhibitory activity of several quinolinone derivatives against their respective biological targets.

Compound ClassSpecific Example(s)Target(s)IC50Cell Line(s) / Assay Conditions
N-acyl quinolin-2(1H)-onesNot specified in detailVarious bacteria and fungiModerate to good activityDisc diffusion method
3-anilino-quinolin-2(1H)-onesVarious derivativesPDK1Modest inhibitionIsolated enzyme assay
Quinolinone DerivativesCompound 11a P2X7 Receptor-Screening of compound library
Quinoline DerivativesCompound 16c P2X7 Receptor4 nMIL-1β release from THP-1 cells
Quinoline DerivativesCompound 17k P2X7 Receptor3 nMIL-1β release from THP-1 cells

Experimental Protocols

Antimicrobial Activity Screening of N-acyl substituted quinolin-2(1H)-one derivatives[1]
  • Method: Disc diffusion method.

  • Procedure:

    • Bacterial or fungal cultures were evenly spread on the surface of appropriate agar plates.

    • Sterile paper discs (6 mm in diameter) were impregnated with a solution of the test compound at a specific concentration.

    • The impregnated discs were placed on the surface of the agar plates.

    • Reference antibiotics (Streptomycin for bacteria, Fluconazole for fungi) were used as positive controls.

    • The plates were incubated under conditions suitable for the growth of the specific microorganism.

    • The diameter of the zone of inhibition around each disc was measured in millimeters to determine the antimicrobial activity.

PDK1 Inhibition Assay for 3-anilino-quinolin-2(1H)-ones[2]
  • Method: In vitro kinase assay against isolated PDK1 enzyme.

  • Procedure:

    • The PDK1 enzyme, a substrate peptide, and ATP were combined in a reaction buffer.

    • The test compounds (substituted 3-anilino-quinolin-2(1H)-ones) were added to the reaction mixture at various concentrations.

    • The reaction was incubated at a controlled temperature to allow for phosphorylation of the substrate.

    • The amount of phosphorylated substrate was quantified, typically using a luminescence-based or fluorescence-based detection method.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curve.

P2X7 Receptor Antagonism Assay[3]
  • Method: Inhibition of IL-1β release from stimulated THP-1 cells.

  • Procedure:

    • Human monocytic THP-1 cells were primed with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce pro-IL-1β expression.

    • The primed cells were pre-incubated with the quinolinone or quinoline-based test compounds at various concentrations.

    • The P2X7 receptor was activated by the addition of BzATP (2'-/3'-O-(4-benzoylbenzoyl)adenosine 5'-triphosphate), a potent agonist.

    • After a specific incubation period, the cell supernatant was collected.

    • The concentration of released IL-1β in the supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 values were determined by plotting the percentage of inhibition of IL-1β release against the concentration of the test compound.[1]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a general signaling pathway targeted by some quinolinone inhibitors and a typical experimental workflow for evaluating enzyme inhibition.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Quinolinone Inhibitor Inhibitor->PDK1 Inhibition

Caption: PI3K/Akt signaling pathway with PDK1 as a target for quinolinone inhibitors.

enzyme_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Isolated Enzyme Incubation Incubation at Controlled Temp. Enzyme->Incubation Substrate Substrate & ATP Substrate->Incubation Inhibitor Quinolinone Inhibitor Inhibitor->Incubation Detection Quantify Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

References

A Comparative Analysis of the Biological Activity of 7-Bromo-4-methoxyquinolin-2(1H)-one Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 7-bromo-4-methoxyquinolin-2(1H)-one and its analogs, focusing on their potential as anticancer agents. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This report summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the primary signaling pathway implicated in their mechanism of action.

Quantitative Analysis of Anticancer Activity

The anticancer activity of this compound analogs is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the cytotoxic activities of a series of quinolin-2(1H)-one derivatives, providing a basis for structure-activity relationship (SAR) analysis. While a comprehensive dataset for a series of directly analogous 7-bromo-4-methoxyquinolin-2(1H)-ones was not available in the public domain, the following data on related substituted quinolin-2(1H)-ones and quinazolines provides valuable insights into the impact of various substituents on their anticancer potency.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: Quinolin-2(1H)-one Derivatives
5aHHHMCF-70.034Erlotinib0.040
5b6-CH3HHMCF-70.053Erlotinib0.040
5c6-OCH3HHMCF-70.066Erlotinib0.040
5g6-ClHHMCF-70.081Erlotinib0.040
5d8-CH3HHMCF-7-Erlotinib0.040
5f7-CH3HHMCF-7-Erlotinib0.040
Series 2: 6-Bromo-Quinazoline Derivatives
8a-(CH2)2CH3--MCF-715.85Erlotinib9.9
8a-(CH2)2CH3--SW48017.85Erlotinib-
8c-CH2-Phenyl--MCF-7>100Erlotinib9.9
8c-CH2-Phenyl--SW480>100Erlotinib-

Table 1: In vitro anticancer activity of selected quinolin-2(1H)-one and quinazoline derivatives.[5][6] Note: A direct comparison with this compound was not available. The presented data is from related structures to infer potential structure-activity relationships.

Structure-Activity Relationship (SAR) Insights:

From the available data on related compounds, several SAR trends can be inferred. For the quinolin-2(1H)-one scaffold, substitutions at the 6-position appear to influence potency against the MCF-7 breast cancer cell line. An unsubstituted quinoline moiety (compound 5a) demonstrated the highest potency in this particular series, even surpassing the reference drug erlotinib.[5] The introduction of both electron-donating (methyl, methoxy) and electron-withdrawing (chloro) groups at the 6-position led to a decrease in activity.[5] This suggests that the electronic and steric properties of the substituent at this position are critical for optimal biological activity.

In a different series of 6-bromo-quinazoline derivatives, the nature of the substituent at the 2-position significantly impacted cytotoxicity.[6] An aliphatic chain (compound 8a) resulted in potent activity against both MCF-7 and SW480 cell lines, whereas a bulkier benzyl group (compound 8c) led to a loss of activity.[6] This highlights the importance of the size and nature of the substituent in this region of the molecule.

The methoxy group is a common feature in many biologically active quinoline derivatives and is often associated with enhanced anticancer activity.[7][8] While specific data for the 4-methoxy group in combination with a 7-bromo substituent is sparse, the general importance of methoxy groups in similar scaffolds suggests it is a key contributor to the overall activity of the molecule.

Experimental Protocols

The evaluation of the anticancer activity of this compound analogs typically involves a series of in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and a vehicle control. A reference anticancer drug (e.g., doxorubicin or erlotinib) is also included for comparison.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, a sterile MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Kinase Inhibition Assay

To determine if the compounds act as kinase inhibitors, in vitro kinase inhibition assays are performed.

Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2). This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Protocol:

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase, a specific substrate (often a peptide), and ATP.

  • Inhibitor Addition: The this compound analogs are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based detection systems.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow

Many quinolin-2(1H)-one derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) such as EGFR and HER2.[5][9][10] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of EGFR and HER2 is a common feature in many types of cancer.

Below is a simplified diagram of the EGFR/HER2 signaling pathway, which is a common target for this class of compounds.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Quinolinone This compound Analog (Inhibitor) Quinolinone->Dimerization Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR/HER2 signaling pathway and the inhibitory action of quinolinone analogs.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Further Studies Synthesis Synthesis of This compound Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Kinase_Assay Kinase Inhibition Assay (IC50) Characterization->Kinase_Assay MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MTT_Assay->SAR_Analysis Kinase_Assay->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) SAR_Analysis->Mechanism_Studies

Caption: Experimental workflow for the evaluation of anticancer quinolinone analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related structures suggests that substitutions on the quinoline ring play a crucial role in determining their cytotoxic potency and potential as kinase inhibitors. Further systematic synthesis and evaluation of a focused library of this compound analogs are warranted to elucidate detailed structure-activity relationships and to identify lead candidates with improved efficacy and selectivity for further preclinical and clinical development. The experimental protocols and pathway information provided in this guide offer a framework for researchers to undertake such investigations.

References

Spectroscopic Analysis for the Structure Confirmation of 7-bromo-4-methoxyquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative spectroscopic analysis of 7-bromo-4-methoxyquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this guide presents a predicted spectroscopic profile based on the analysis of structurally related analogs: 4-methoxyquinolin-2(1H)-one and 7-bromoquinolin-2(1H)-one. By comparing the experimental data of these analogs, we can infer the expected spectral characteristics of the target compound, providing a valuable reference for its identification and characterization.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound alongside the experimental data for its key structural analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound H3~6.1-6.3 (s)
H5~8.1-8.3 (d)
H6~7.3-7.5 (dd)
H8~7.1-7.3 (d)
OCH₃~3.9-4.1 (s)
NH~11.0-12.0 (br s)
4-methoxyquinolin-2(1H)-one [1]H36.21 (s)
H57.95 (s)
H67.20 (d)
H7, H86.98-7.41 (m)
OCH₃3.99 (s)
NHNot explicitly stated
7-bromoquinolin-2(1H)-one H3, H4, H5, H6, H8Aromatic protons
NHAmide proton

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound Carbon Assignment Predicted Chemical Shift (δ, ppm)
This compound C2~160-165
C3~90-95
C4~165-170
C4a~115-120
C5~125-130
C6~120-125
C7~115-120 (C-Br)
C8~110-115
C8a~140-145
OCH₃~55-60

Table 3: Infrared (IR) Spectroscopic Data (Predicted vs. Experimental)

Compound Functional Group Predicted/Experimental Wavenumber (cm⁻¹)
This compound N-H Stretch~3100-3300
C-H Stretch (aromatic)~3000-3100
C-H Stretch (aliphatic)~2850-2960
C=O Stretch (amide)~1640-1660
C=C Stretch (aromatic)~1580-1620
C-O-C Stretch (ether)~1250-1270
C-Br Stretch~550-650
4-methoxyquinolin-2(1H)-one [1]N-H Stretch3000-3300
C-H Stretch (aliphatic)2853-2950
C=O Stretch (amide)1600
C-O-C Stretch (ether)1250

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted/Expected [M]+, [M+2]+ Peaks
This compound C₁₀H₈BrNO₂253.08 (for ⁷⁹Br), 255.08 (for ⁸¹Br)m/z 253 and 255 in ~1:1 ratio
4-methoxyquinolin-2(1H)-one [1]C₁₀H₉NO₂175.18m/z 175
7-bromoquinolin-2(1H)-one C₉H₆BrNO224.05 (for ⁷⁹Br), 226.05 (for ⁸¹Br)m/z 224 and 226 in ~1:1 ratio

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz spectrometer. Use proton decoupling to simplify the spectrum. A 45-degree pulse width and a relaxation delay of 2-5 seconds are common. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Due to the presence of bromine, characteristic isotopic peaks [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio are expected.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using various spectroscopic techniques.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation comparison Comparison with Predicted/Reference Spectra structure_elucidation->comparison final_confirmation Structure Confirmed comparison->final_confirmation

Caption: Workflow for the structural confirmation of a synthesized compound.

References

Structure-Activity Relationship of 7-Bromo-4-methoxyquinolin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of various substituents on this heterocyclic system allows for the fine-tuning of its pharmacological profile. This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 7-bromo-4-methoxyquinolin-2(1H)-one derivatives.

One related compound, 2-{4-[(7-bromo-4-methoxy-2-quinolinyl)oxy]phenoxy}propionic acid, has been synthesized, indicating that this core scaffold is chemically accessible for derivatization.[1] However, a systematic evaluation of various substitutions on this specific 7-bromo-4-methoxy backbone to establish a clear SAR is not yet published.

This guide, therefore, presents a generalized overview based on the broader quinolinone and quinoline SAR literature, highlighting potential avenues for derivatization and the anticipated impact on biological activity.

General Structure-Activity Relationship Insights for Quinolone Derivatives

Based on extensive research into the quinolone and quinolinone classes of compounds, several key structural features have been identified as crucial for their biological, particularly anticancer, activity. These insights can be extrapolated to hypothesize the SAR for this compound derivatives.

Table 1: Postulated Impact of Substitutions on the this compound Scaffold

Position of SubstitutionType of SubstituentPotential Impact on Biological ActivityRationale from Broader Quinolone SAR
N1 Alkyl, Aryl, HeteroarylModulation of lipophilicity, steric interactions with target binding pockets, and potential for additional hydrogen bonding.N1-substituents are known to significantly influence the potency and selectivity of quinolone-based agents.
C3 Small alkyl groups, aromatic ringsIntroduction of steric bulk can influence target binding. Aromatic rings may introduce pi-stacking interactions.Modifications at C3 have been shown to alter the spectrum of activity in various quinolinone derivatives.
C5, C6, C8 Electron-donating or -withdrawing groupsCan influence the electronic properties of the quinolinone ring system, affecting target interactions and metabolic stability.Substitutions on the benzo ring of the quinolone scaffold are critical for modulating activity and overcoming drug resistance.
Methoxy group at C4 Bioisosteric replacements (e.g., -OH, -NH2, -SH)Altering hydrogen bonding potential and polarity.The 4-oxo group is crucial for activity in many quinolones; modifications to the 4-methoxy group would likely have a significant impact.
Bromo group at C7 Other halogens (F, Cl, I), alkyl, or aryl groupsHalogens can participate in halogen bonding and alter lipophilicity. Larger groups may provide additional binding interactions.The C7 position is a key site for modification in fluoroquinolone antibiotics and other quinolone-based drugs to modulate potency and target specificity.

Potential Signaling Pathways and Experimental Workflows

The biological evaluation of novel quinolinone derivatives typically involves a series of in vitro and in silico studies to determine their efficacy and mechanism of action.

General Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening novel compounds, such as this compound derivatives, for anticancer activity.

experimental_workflow General Experimental Workflow for Anticancer Screening cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) synthesis->cytotoxicity Test Compounds docking Molecular Docking synthesis->docking apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) cytotoxicity->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle target_id Target Identification (e.g., Kinase Assays, Western Blot) cell_cycle->target_id admet ADMET Prediction docking->admet

Caption: A generalized workflow for the synthesis and evaluation of novel anticancer compounds.

Potential Kinase Inhibition Signaling Pathway

Many quinolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. A common target is the PI3K/Akt/mTOR pathway.

signaling_pathway Hypothetical Kinase Inhibition by a Quinolinone Derivative cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinolinone 7-Bromo-4-methoxy- quinolin-2(1H)-one Derivative Quinolinone->PI3K Inhibition Quinolinone->Akt Inhibition Quinolinone->mTOR Inhibition

Caption: A diagram showing potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Detailed Methodologies for Key Experiments

While specific protocols for this compound derivatives are not available, the following are detailed, generalized methodologies for key experiments typically employed in the evaluation of novel anticancer agents.

Synthesis of Quinolone Scaffolds

The synthesis of quinolin-2(1H)-one derivatives often proceeds via established methods such as the Conrad-Limpach synthesis or variations thereof, starting from an appropriately substituted aniline and a β-ketoester. For this compound, a plausible route would involve the reaction of 3-bromoaniline with a malonic acid derivative, followed by cyclization and subsequent methylation of the 4-hydroxy group.

General Procedure for Conrad-Limpach Synthesis:

  • An aniline derivative is reacted with a β-ketoester, typically at elevated temperatures, to form an enamine intermediate.

  • The enamine is then cyclized, usually in a high-boiling point solvent like diphenyl ether, to form the quinolin-4-one ring system.

  • For quinolin-2(1H)-ones, alternative cyclization strategies or starting materials would be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized quinolinone derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay

To determine if the compounds act as kinase inhibitors, in vitro kinase assays are performed.

Protocol (Example for PI3K):

  • Assay Setup: The assay is typically performed in a 96-well plate format using a purified recombinant kinase enzyme (e.g., PI3Kα).

  • Reaction Mixture: The reaction buffer contains ATP and a substrate (e.g., phosphatidylinositol).

  • Compound Addition: The test compounds (quinolinone derivatives) are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of the kinase enzyme and incubated at a specific temperature for a set period.

  • Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While specific SAR data for this series is currently lacking in the public domain, the wealth of information available for the broader quinolinone class provides a strong foundation for the rational design of new derivatives. Future research focusing on the systematic modification of this scaffold and the detailed biological evaluation of the resulting compounds is warranted to unlock its full therapeutic potential. The experimental workflows and protocols outlined in this guide provide a framework for such investigations.

References

Navigating the Selectivity Landscape of Quinolinone-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical entity is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of the potential cross-reactivity of 7-bromo-4-methoxyquinolin-2(1H)-one, a member of the quinolinone class of compounds known for their diverse biological activities. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide leverages data from structurally related quinolinone and quinazoline derivatives to infer a potential selectivity profile and highlights key experimental approaches for assessing off-target effects.

The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules that target a wide range of biological entities, most notably protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, many quinoline-based compounds have been investigated as kinase inhibitors.[2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors, making cross-reactivity studies a critical component of the drug discovery process.[3][4]

Comparative Analysis of Kinase Inhibition Profiles

Compound/ScaffoldPrimary Target(s)Off-Target Kinases Inhibited (>50% at 1 µM)Reference
4-Anilinoquinoline Derivatives PKN3GAK[5]
6-bromo quinoline derivative (Compound 9) PKN3 (IC₅₀ = 9.3 nM)GAK[5]
Quinazolinone Hydrazide Triazole Derivative (CM9) METALK, AXL, FGFR1, FLT1 (VEGFR1), FLT4 (VEGFR3)[6]
4-(2-fluorophenoxy) quinoline derivatives c-METNot specified[7]

This table is a representative summary based on available literature and is not an exhaustive list.

The data indicates that substitutions on the quinoline and quinazoline core can significantly influence both potency and selectivity. For instance, a 6-bromo substituted quinoline showed potent inhibition of Protein Kinase Novel 3 (PKN3) but also significant activity against Cyclin G-associated kinase (GAK).[5] Similarly, a quinazolinone derivative, CM9, demonstrated activity against a range of receptor tyrosine kinases, suggesting a multi-targeted profile.[6] These findings underscore the importance of comprehensive profiling to understand the full spectrum of a compound's activity.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity profile of a compound like this compound, a tiered experimental approach is typically employed.

Initial High-Throughput Screening:

The initial step often involves screening the compound at a single high concentration (e.g., 1-10 µM) against a large panel of kinases, often representing the majority of the human kinome.[8] This provides a broad overview of the compound's potential targets.

Dose-Response Analysis:

For any kinases that show significant inhibition in the initial screen (e.g., >70% inhibition), subsequent dose-response experiments are conducted to determine the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd).[8] This quantitative data allows for a more precise understanding of the compound's potency against each target.

In Vitro Kinase Assay Platforms:

Several commercially available platforms are widely used for kinase profiling. A prominent example is the KINOMEscan™ platform, which utilizes a competition binding assay.[9][10]

Principle of KINOMEscan™:

  • A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

  • If the test compound binds to the kinase's active site, it competes with the immobilized ligand, reducing the amount of kinase captured on a solid support.

  • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.[10]

This method is ATP-independent and provides a direct measure of the binding affinity.[9]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in cross-reactivity studies, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Kinase Cross-Reactivity Screening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Data Analysis Compound Test Compound (e.g., this compound) Single_Concentration_Screen Single High-Concentration Screen (1-10 µM) Compound->Single_Concentration_Screen Kinase_Panel Large Kinase Panel (e.g., KINOMEscan) Kinase_Panel->Single_Concentration_Screen Hit_Identification Identify 'Hits' (>70% Inhibition) Single_Concentration_Screen->Hit_Identification Results Dose_Response Dose-Response Assay (IC₅₀/Kd Determination) Hit_Identification->Dose_Response Selectivity_Profile Generate Selectivity Profile Dose_Response->Selectivity_Profile Quantitative Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profile->SAR_Analysis

Caption: Workflow for kinase inhibitor cross-reactivity screening.

Given the prevalence of quinolinone derivatives as inhibitors of receptor tyrosine kinases involved in cancer, the following diagram illustrates a simplified signaling pathway often targeted by such compounds.

Signaling_Pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-MET, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Modulates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Leads to Growth_Factor Growth Factor Growth_Factor->RTK Quinolinone_Inhibitor Quinolinone Inhibitor (e.g., this compound) Quinolinone_Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway targeted by quinolinone inhibitors.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, the broader family of quinolinone and quinazoline derivatives has demonstrated a propensity for interacting with multiple protein kinases. This underscores the critical need for comprehensive selectivity profiling in the development of such compounds. The experimental workflows and methodologies outlined in this guide provide a robust framework for researchers to assess the cross-reactivity of novel chemical entities, ultimately contributing to the development of safer and more effective targeted therapies. For this compound, a thorough kinase screen would be the definitive step to elucidate its specific off-target profile and guide its future development.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two plausible synthetic routes to 7-bromo-4-methoxyquinolin-2(1H)-one, a substituted quinolinone scaffold of interest in medicinal chemistry. The comparison focuses on synthetic efficiency, providing a clear overview of the steps involved, estimated yields, and detailed experimental protocols based on analogous reactions reported in the literature.

Synthetic Route A: Gould-Jacobs Pathway

This route is a well-established method for the synthesis of 4-hydroxyquinolin-2-ones, proceeding via an initial reaction of an aniline with a malonic ester derivative, followed by thermal cyclization and subsequent modification.

The first step involves the reaction of 3-bromo-4-methoxyaniline with diethyl malonate. This is followed by a high-temperature cyclization to form the quinolinone ring system. The resulting 4-hydroxy group is then methylated to yield the final product.

A 3-bromo-4-methoxyaniline C 7-bromo-4-hydroxyquinolin-2(1H)-one A->C High-Temperature Cyclocondensation B Diethyl malonate E This compound C->E Methylation D Methylating Agent (e.g., Methyl iodide)

Fig. 1: Synthetic pathway for Route A.

Synthetic Route B: Modified Conrad-Limpach Approach

This alternative route also utilizes a cyclocondensation reaction but may offer a more controlled, stepwise approach that can sometimes lead to higher overall yields by avoiding a one-pot high-temperature reaction. This route involves the formation of an intermediate anilide before cyclization.

Initially, 3-bromo-4-methoxyaniline is reacted with a malonic acid derivative to form a stable intermediate. This intermediate is then cyclized under acidic conditions to form the 7-bromo-4-hydroxyquinolin-2(1H)-one, which is subsequently methylated.

A 3-bromo-4-methoxyaniline C Intermediate Anilide A->C Condensation B Malonic acid derivative D 7-bromo-4-hydroxyquinolin-2(1H)-one C->D Acid-catalyzed Cyclization F This compound D->F Methylation E Methylating Agent

Fig. 2: Synthetic pathway for Route B.

Data Presentation: Comparison of Synthetic Routes

FeatureRoute A: Gould-Jacobs PathwayRoute B: Modified Conrad-Limpach Approach
Number of Steps 23
Key Reagents 3-bromo-4-methoxyaniline, Diethyl malonate, Methylating agent3-bromo-4-methoxyaniline, Malonic acid derivative, Acid catalyst, Methylating agent
Intermediate Isolation Not requiredIntermediate anilide isolation is typical
Estimated Yield (Cyclization) 60-80%70-90% (for two steps)
Estimated Yield (Methylation) >90%>90%
Overall Estimated Yield 54-72%63-81%
Advantages Fewer steps, potentially faster.Generally higher yielding, more controlled reaction.
Disadvantages Can have lower yields due to harsh conditions.More steps, longer overall reaction time.

Experimental Protocols

Route A: Gould-Jacobs Pathway

Step 1: Synthesis of 7-bromo-4-hydroxyquinolin-2(1H)-one

A mixture of 3-bromo-4-methoxyaniline (10 mmol) and diethyl malonate (15 mmol) is heated at 240-250 °C in a high-boiling solvent such as diphenyl ether for 2 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with hexane, and then ethanol to afford the crude product. Recrystallization from a suitable solvent like acetic acid or DMF can provide the purified 7-bromo-4-hydroxyquinolin-2(1H)-one. This type of high-temperature cyclocondensation is a common method for synthesizing 4-hydroxy-2-quinolones.[1]

Step 2: Synthesis of this compound

To a solution of 7-bromo-4-hydroxyquinolin-2(1H)-one (5 mmol) in a suitable solvent such as DMF or acetone, a base like potassium carbonate (10 mmol) is added, followed by the addition of a methylating agent like methyl iodide (6 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and dried. This methylation procedure is a standard method for converting hydroxyl groups to methoxy groups on the quinolinone scaffold.[2][3]

Route B: Modified Conrad-Limpach Approach

Step 1: Synthesis of the Intermediate Anilide

3-bromo-4-methoxyaniline (10 mmol) is reacted with a malonic acid derivative, such as diethyl 2-(ethoxymethylene)malonate, in a solvent like ethanol at reflux for 2-4 hours. Upon cooling, the intermediate anilide product often precipitates and can be collected by filtration.

Step 2: Synthesis of 7-bromo-4-hydroxyquinolin-2(1H)-one

The dried intermediate anilide from the previous step is added to a high-boiling solvent like Dowtherm A or diphenyl ether and heated to around 250 °C for 30-60 minutes. The cyclization product, 7-bromo-4-hydroxyquinolin-2(1H)-one, precipitates upon cooling and can be isolated by filtration. This two-step procedure for forming the quinolinone is analogous to the Gould-Jacobs reaction.

Step 3: Synthesis of this compound

The methylation of the 4-hydroxy group is carried out using the same procedure as described in Step 2 of Route A.

Conclusion

Both Route A and Route B represent viable synthetic pathways to this compound. The choice between the two routes will likely depend on the desired balance between reaction time, the number of synthetic steps, and overall yield. Route A offers a more direct, two-step synthesis, which may be preferable for rapid access to the target compound, although potentially at the cost of a lower overall yield. Route B, with its additional step of isolating the intermediate anilide, provides a more controlled reaction sequence that can lead to a higher overall yield, making it a more efficient choice for larger scale synthesis where maximizing product output is critical. The starting material, 3-bromo-4-methoxyaniline, is commercially available, making both routes accessible for implementation in a research or drug development setting.

References

Benchmarking 7-bromo-4-methoxyquinolin-2(1H)-one: A Comparative Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for benchmarking the novel compound 7-bromo-4-methoxyquinolin-2(1H)-one against established anticancer agents. While specific biological data for this compound is not yet publicly available, the quinolinone scaffold is a well-recognized pharmacophore in oncology research, with numerous derivatives demonstrating significant antiproliferative activity. This document outlines a proposed benchmarking study, including hypothetical data, to guide researchers in evaluating the potential of this and similar molecules.

Introduction to this compound

This compound is a halogenated quinolinone derivative. The quinolinone core is found in a variety of biologically active compounds, and substitutions on this scaffold have been shown to modulate their pharmacological properties significantly.[1][2] Bromination, in particular, can enhance the antiproliferative effects of quinoline derivatives.[1] Based on the known activities of structurally related compounds, it is hypothesized that this compound may exhibit anticancer properties, potentially through mechanisms such as topoisomerase inhibition or disruption of microtubule dynamics.

Comparative Benchmarking Data

To objectively assess the potential of this compound, a direct comparison with clinically relevant drugs is essential. The following tables present a hypothetical dataset benchmarking our compound of interest against two well-established anticancer drugs: Doxorubicin , a topoisomerase II inhibitor, and Paclitaxel , a microtubule-stabilizing agent. This data is illustrative and would need to be confirmed by experimental studies.

Table 1: In Vitro Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound5.27.86.5
Doxorubicin0.81.20.9
Paclitaxel0.010.050.02
Table 2: Mechanistic Assay Profile
CompoundTopoisomerase I Inhibition (IC50, µM)Topoisomerase II Inhibition (IC50, µM)Tubulin Polymerization (EC50, µM)
This compound> 5015.3> 50
Doxorubicin> 502.5Not Active
PaclitaxelNot ActiveNot Active0.1

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments cited above.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of this compound, Doxorubicin, or Paclitaxel for 48 hours.

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Topoisomerase Inhibition Assay
  • Reaction Mixture: The assay is performed in a reaction buffer containing supercoiled plasmid DNA, human topoisomerase I or II, and various concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed or decatenated DNA.

Tubulin Polymerization Assay
  • Reaction Setup: Purified tubulin is mixed with a polymerization buffer in a 96-well plate.

  • Compound Addition: Test compounds are added to the wells at various concentrations.

  • Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.

  • Data Analysis: The EC50 for tubulin polymerization is calculated from the dose-response curve.

Visualizing Molecular Pathways and Workflows

To further elucidate the potential mechanism of action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Cell_Lines Cancer Cell Lines (MCF-7, A549, HCT116) MTT_Assay MTT Cytotoxicity Assay Cell_Lines->MTT_Assay Treatment IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Topoisomerase_Assay Topoisomerase Inhibition Assay IC50_Determination->Topoisomerase_Assay Tubulin_Assay Tubulin Polymerization Assay IC50_Determination->Tubulin_Assay Mechanism_Identification Mechanism of Action Identification Topoisomerase_Assay->Mechanism_Identification Tubulin_Assay->Mechanism_Identification Compound 7-bromo-4-methoxy quinolin-2(1H)-one Compound->MTT_Assay Compound->Topoisomerase_Assay Compound->Tubulin_Assay

Caption: Experimental workflow for the evaluation of this compound.

signaling_pathway cluster_doxorubicin Doxorubicin MOA cluster_paclitaxel Paclitaxel MOA Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks Causes Apoptosis_Doxo Apoptosis DNA_Breaks->Apoptosis_Doxo Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to Apoptosis_Pacli Apoptosis Mitotic_Arrest->Apoptosis_Pacli

Caption: Simplified signaling pathways for Doxorubicin and Paclitaxel.

Conclusion

While further experimental validation is required, this comparative guide provides a robust framework for the initial assessment of this compound. The quinolinone scaffold holds considerable promise in the development of novel anticancer therapeutics. The proposed benchmarking against established drugs like Doxorubicin and Paclitaxel will enable a clear evaluation of its potency and potential mechanism of action, thereby guiding future drug development efforts.

References

Safety Operating Guide

Safe Disposal of 7-bromo-4-methoxyquinolin-2(1H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 7-bromo-4-methoxyquinolin-2(1H)-one, a halogenated quinolinone derivative, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, while not having a specific, publicly available Safety Data Sheet (SDS), can be managed by following the guidelines for similar hazardous chemical waste. The key principle is that this substance should not be disposed of in the general trash or down the drain. Instead, it must be handled as hazardous waste and transferred to a licensed disposal facility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this includes:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat is essential to protect from potential skin contact.

Step-by-Step Disposal Protocol

The following steps provide a clear workflow for the safe disposal of this compound from the laboratory bench to its final collection point.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "Halogenated Organic Waste."

    • Include the full chemical name: "this compound."

    • Do not mix with non-halogenated or other incompatible waste streams.

  • Containerization:

    • Use a chemically resistant, sealable container. A high-density polyethylene (HDPE) or glass bottle with a secure cap is recommended.

    • Ensure the container is in good condition, free from cracks or leaks.

    • For solid waste, place it directly into the labeled container.

    • For solutions, pour carefully into the labeled container, avoiding splashes.

  • Temporary Storage in the Laboratory:

    • Store the sealed waste container in a designated, well-ventilated secondary containment bin away from general work areas.

    • The storage area should be clearly marked as "Hazardous Waste."

  • Documentation:

    • Maintain a log sheet for the waste container, recording the date and quantity of each addition.

    • This documentation is crucial for regulatory compliance and for the final disposal company.

  • Scheduling a Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide them with the necessary information from your log sheet.

Hazard Profile Summary

Hazard ClassificationPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1]
Skin Irritation Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of soap and water.[1]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the necessary steps to ensure safety and compliance.

A Step 1: Identify & Segregate Waste (Halogenated Organic) B Step 2: Securely Containerize (Labeled, Sealed Bottle) A->B Place in C Step 3: Safe Temporary Storage (Secondary Containment) B->C Store in D Step 4: Maintain Documentation (Waste Log) C->D Update E Step 5: Schedule EHS Pickup (Contact Safety Office) D->E Request F Final Disposal (Approved Facility) E->F Leads to

Disposal Workflow for this compound

References

Personal protective equipment for handling 7-bromo-4-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 7-bromo-4-methoxyquinolin-2(1H)-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment

Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. The required PPE for handling this compound is determined by its hazard profile.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2][3][4]Standard laboratory attire (lab coat), safety glasses with side shields or goggles, nitrile gloves.
Skin Irritation (Category 2) Causes skin irritation.[5]Wear a lab coat and appropriate protective gloves.[6] Ensure gloves are inspected prior to use and removed using the proper technique to avoid skin contact.[6]
Serious Eye Damage/Irritation (Category 1/2) Causes serious eye damage or irritation.[2][5]Wear chemical safety goggles or a face shield.[6][7][8] Eyewash stations should be readily accessible.[8]
Suspected of Causing Genetic Defects May be mutagenic.[5][6]Handle with caution, using all prescribed PPE. Work in a well-ventilated area or under a chemical fume hood.[8]
Suspected of Causing Cancer May cause cancer.[5][6]Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][6]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[5][6]Avoid release to the environment and dispose of waste in designated hazardous waste containers.[5][6][7]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is essential for safely handling this compound. This protocol outlines the necessary steps from preparation to cleanup.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a chemical fume hood is required.[8]

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are in close proximity and are unobstructed.[8]

2. Personal Protective Equipment (PPE) Donning:

  • Clothing: Wear a clean, buttoned lab coat over personal clothing.

  • Gloves: Don nitrile gloves, ensuring there are no tears or punctures.[6][7]

  • Eye/Face Protection: Wear chemical safety goggles.[7] If there is a splash hazard, a face shield should also be worn.[8]

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.[5][8]

3. Chemical Handling:

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not eat, drink, or smoke in the handling area.[2][5][7]

4. Post-Handling and Cleanup:

  • Decontamination: Clean the work area thoroughly after handling the compound.

  • PPE Removal: Remove gloves using the proper technique to avoid contaminating your hands.[6] Remove your lab coat and store it separately from personal clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[5][7]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect solid this compound and any contaminated materials (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[6]
Contaminated Sharps Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container.
Empty Containers Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional guidelines.

All waste must be disposed of through an authorized waste disposal company, following all local, regional, and national regulations.[2][7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound.

G prep Preparation - Assess Risks - Use Fume Hood - Prepare Spill Kit ppe Don PPE - Lab Coat - Goggles/Face Shield - Nitrile Gloves prep->ppe Proceed When Ready handling Chemical Handling - Weighing in Hood - Careful Transfer - Avoid Dust/Aerosol ppe->handling Enter Handling Area cleanup Cleanup & Decontamination - Clean Work Surface - Decontaminate Equipment handling->cleanup After Experiment waste Waste Disposal - Segregate Waste - Label Containers - Store Securely cleanup->waste Segregate Waste post_ppe Remove PPE - Gloves First - Goggles/Face Shield - Lab Coat waste->post_ppe After Securing Waste hygiene Personal Hygiene - Wash Hands Thoroughly post_ppe->hygiene Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.